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  • Product: (4-Chloro-3-methylphenyl)glyoxylic acid
  • CAS: 250642-58-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Chloro-3-methylphenyl)glyoxylic Acid: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of (4-Chloro-3-methylphenyl)glyoxylic acid, a substituted aromatic α-keto acid. While this specific molecule is not extensively documented in current literature, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4-Chloro-3-methylphenyl)glyoxylic acid, a substituted aromatic α-keto acid. While this specific molecule is not extensively documented in current literature, this paper constructs its chemical profile based on established principles of organic chemistry and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may have an interest in novel substituted phenylglyoxylic acid derivatives for their potential as intermediates and building blocks in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

(4-Chloro-3-methylphenyl)glyoxylic acid, with the IUPAC name 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid, possesses a core structure of a glyoxylic acid moiety attached to a 4-chloro-3-methylphenyl group. The presence of the α-keto and carboxylic acid functional groups makes it a versatile chemical intermediate.

Chemical Structure

The chemical structure of (4-Chloro-3-methylphenyl)glyoxylic acid is depicted below. The numbering of the phenyl ring follows standard IUPAC conventions, with the point of attachment to the glyoxylic acid moiety being carbon 1.

Caption: Chemical structure of (4-Chloro-3-methylphenyl)glyoxylic acid.

Physicochemical Data Summary

The key physicochemical properties of (4-Chloro-3-methylphenyl)glyoxylic acid have been calculated and are summarized in the table below.

PropertyValue
IUPAC Name 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Monoisotopic Mass 198.00837 Da
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C(=O)O)Cl
InChI Key InChIKey=LFPZCAILRDCKGN-UHFFFAOYSA-N
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.

Synthesis Methodologies

The synthesis of arylglyoxylic acids can be achieved through several established routes.[1][2] For the specific case of (4-Chloro-3-methylphenyl)glyoxylic acid, two plausible synthetic strategies are presented below. The choice of method would depend on the availability of starting materials and desired scale.

Method 1: Oxidation of 2-Aryl-1-ethanone

This is a common and effective method for the preparation of arylglyoxylic acids.[1][3] The synthesis involves the oxidation of the corresponding aryl methyl ketone, in this case, 1-(4-chloro-3-methylphenyl)ethan-1-one. Selenium dioxide (SeO₂) is a frequently used oxidant for this transformation.

Workflow Diagram:

G start 1-(4-chloro-3-methylphenyl)ethan-1-one reagent Selenium Dioxide (SeO₂) Pyridine start->reagent reaction Oxidation (Reflux) reagent->reaction workup Aqueous Work-up (Acidification) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product (4-Chloro-3-methylphenyl)glyoxylic acid purification->product

Caption: Workflow for the synthesis via oxidation of the corresponding aryl methyl ketone.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-chloro-3-methylphenyl)ethan-1-one (1 equivalent) in pyridine, add selenium dioxide (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter to remove the selenium byproduct. The organic layer is then washed sequentially with dilute hydrochloric acid, water, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality: Pyridine serves as both a solvent and a base to activate the selenium dioxide and facilitate the oxidation of the methyl ketone to the corresponding glyoxylic acid. The acidic work-up is crucial for protonating the carboxylate to yield the final carboxylic acid product.

Method 2: Friedel-Crafts Acylation

Workflow Diagram:

G start 1-Chloro-2-methylbenzene reagent1 Ethyl chlorooxoacetate AlCl₃ (Lewis Acid) start->reagent1 reaction1 Friedel-Crafts Acylation reagent1->reaction1 intermediate Ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate reaction1->intermediate reagent2 Aqueous Base (e.g., NaOH) then Acid (e.g., HCl) intermediate->reagent2 reaction2 Ester Hydrolysis reagent2->reaction2 product (4-Chloro-3-methylphenyl)glyoxylic acid reaction2->product

Caption: Workflow for the synthesis via Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol:

  • Acylation Reaction: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add ethyl chlorooxoacetate (1.1 equivalents) dropwise. Stir for 15-20 minutes, then add 1-chloro-2-methylbenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Ester Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Final Product Isolation: Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities. Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the (4-Chloro-3-methylphenyl)glyoxylic acid. Collect the solid by filtration, wash with cold water, and dry.

Causality: The strong Lewis acid, AlCl₃, is essential to generate the highly electrophilic acylium ion from ethyl chlorooxoacetate, which then undergoes electrophilic aromatic substitution on the 1-chloro-2-methylbenzene ring.[4][5][6][7] The directing effects of the chloro and methyl substituents favor acylation at the para position to the methyl group. Subsequent saponification of the ester is a standard procedure to liberate the carboxylic acid.

Structural Elucidation and Spectroscopic Data

Due to the absence of published experimental data for (4-Chloro-3-methylphenyl)glyoxylic acid, the following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds.[8][9][10][11][12]

Predicted ¹H NMR Data

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
~7.9doublet (d)1HAromatic H (H-2)
~7.7doublet of doublets (dd)1HAromatic H (H-6)
~7.5doublet (d)1HAromatic H (H-5)
~2.4singlet3H-CH₃

Rationale: The carboxylic acid proton is expected to be highly deshielded and broad. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 2-position (ortho to the glyoxylic acid group) will likely be the most deshielded. The methyl protons will appear as a singlet in the typical benzylic region.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum in DMSO-d₆ is predicted to show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~190Keto C=O
~165Carboxylic acid C=O
~140Aromatic C-CH₃
~135Aromatic C-Cl
~133Aromatic C-H
~131Aromatic C-H
~130Aromatic C-CO
~128Aromatic C-H
~20-CH₃

Rationale: The two carbonyl carbons will be the most downfield signals. The quaternary aromatic carbons attached to the electron-withdrawing chlorine and the carbon of the glyoxylic acid group will be deshielded, while the carbon attached to the methyl group will also be in the aromatic region. The protonated aromatic carbons will appear in the typical range of 125-135 ppm. The methyl carbon will be the most upfield signal.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to display characteristic absorptions for the functional groups present:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
~1730StrongC=O stretch (keto)
~1690StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~820StrongC-H bend (out-of-plane, aromatic)

Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two distinct C=O stretches for the ketone and carboxylic acid are expected, with the keto carbonyl typically at a higher wavenumber.[13][14] The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations.

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

m/zInterpretation
198/200Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl
153/155[M - COOH]⁺, loss of the carboxyl group
125/127[M - COOH - CO]⁺, subsequent loss of carbon monoxide
91[C₇H₇]⁺, tropylium ion or related fragment

Rationale: The molecular ion peak will show the characteristic isotopic pattern for a monochlorinated compound. A common fragmentation pathway for α-keto acids is the loss of the carboxyl group, followed by the loss of a carbon monoxide molecule from the keto group.[1] Further fragmentation of the aromatic ring can also be expected.

Conclusion

(4-Chloro-3-methylphenyl)glyoxylic acid represents a potentially valuable, yet under-explored, chemical entity. This guide has outlined its fundamental chemical properties, logical and established synthetic routes, and a predicted spectroscopic profile based on sound chemical principles and data from analogous structures. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the applications of this and other novel arylglyoxylic acid derivatives. The dual functionality of the α-keto acid moiety offers a rich platform for further chemical transformations, making it an attractive building block for the synthesis of more complex molecules with potential biological or material applications.

References

  • Reddy, R. P., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Synthetic Communications, 38(24), 4434-4444. [Link]

  • Taylor & Francis Online. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. [Link]

  • Zhang, Y., et al. (2020). Construction of benzoheterocycles by the reaction of α-arylglyoxylic acids and ortho-functionalized aniline under mild and minimal conditions. Organic & Biomolecular Chemistry, 18(3), 483-488. [Link]

  • Wellman, E. L., et al. (2013). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry C, 117(20), 10466-10476. [Link]

  • ResearchGate. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • ResearchGate. IR-RA spectra for all α-keto acids studied here. [Link]

  • Langenbeck, U., et al. (1978). O-trimethylsilylquinoxalinol derivatives of aromatic alpha-keto acids. Mass spectra and quantitative gas chromatography. Journal of Chromatography A, 145(2), 185-193. [Link]

  • Google Patents.
  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • ACS Publications. The Ultraviolet Absorption Spectra of Several Substituted Phenylglyoxylic Acids. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Unknown Source. IR Spectroscopy of Hydrocarbons. [Link]

  • PubChem. C9H7ClO3 - Explore. [Link]

  • PubChem. 4-Chlorophenylglyoxylic acid. [Link]

  • MDPI. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • FooDB. Showing Compound Phenylglyoxylic acid (FDB022696). [Link]

  • Royal Society of Chemistry. Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PubChem. Phenylglyoxylic Acid. [Link]

  • Unknown Source. Experiment 1: Friedel-Crafts Acylation. [Link]

  • PubChem. 93670-12-3 (C9H7ClO3). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. H NMR-400 MHz, CDCl3. [Link]

  • Wikipedia. Glyoxylic acid. [Link]

  • PubMed Central. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. [Link]

  • SpectraBase. 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • PubMed Central. 4-Chloro-N-(3-methylphenyl)benzamide. [Link]

  • ResearchGate. Phenylglyoxylic acid derivatives. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Unknown Source. 4. 13C NMR Spectroscopy. [Link]

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

  • PubChem. 4-Chloro-3-methylphenyl acetate. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 1,2,3-Trichlorocyclopentane. [Link]

Sources

Exploratory

In-Depth Technical Guide: (4-Chloro-3-methylphenyl)glyoxylic Acid – Identifiers, Synthesis, and Applications

Executive Summary (4-Chloro-3-methylphenyl)glyoxylic acid is a highly specialized -keto acid utilized as a critical building block in advanced organic synthesis and drug development. Characterized by its bifunctional nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid is a highly specialized


-keto acid utilized as a critical building block in advanced organic synthesis and drug development. Characterized by its bifunctional nature—an electrophilic 

-keto group adjacent to a carboxylic acid—it serves as a versatile precursor for decarboxylative cross-couplings, heterocycle formations, and the synthesis of targeted active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative breakdown of its chemical identifiers, physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols.

Chemical Identity & Core Identifiers

Accurate identification is paramount in chemical sourcing and analytical verification. The compound is officially registered under CAS Registry Number 250642-58-1 [1] and is widely recognized by its IUPAC name, 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid[2].

Identifier TypeValue
CAS Registry Number 250642-58-1
PubChem CID 70205528
IUPAC Name 2-(4-chloro-3-methylphenyl)-2-oxoacetic acid
Synonyms (4-Chloro-3-methylphenyl)glyoxylic acid
SMILES O=C(C1=CC(C)=C(Cl)C=C1)C(O)=O
Molecular Formula C9H7ClO3

Physicochemical Properties

Understanding the quantitative properties of (4-Chloro-3-methylphenyl)glyoxylic acid is essential for designing downstream extraction and purification workflows. The presence of the electron-withdrawing chlorine atom and the


-keto group significantly lowers the pKa of the carboxylic acid compared to standard benzoic acids, making it highly amenable to acid-base extraction techniques.
PropertyValue
Molecular Weight 198.60 g/mol
Physical State Solid
Solubility Soluble in DMSO, Methanol, and basic aqueous solutions
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthetic Pathways & Mechanistic Causality

The synthesis of arylglyoxylic acids typically relies on the oxidation of the corresponding acetophenones. For (4-Chloro-3-methylphenyl)glyoxylic acid, the optimal starting material is 4'-chloro-3'-methylacetophenone (CAS: 37074-39-8) .

The Mechanistic Choice: Riley Oxidation vs. Permanganate

A critical decision in this synthesis is the choice of oxidizing agent. While potassium permanganate (KMnO4) is a standard oxidant for generating carboxylic acids, its use here would be disastrous. KMnO4 lacks chemoselectivity and would aggressively over-oxidize the benzylic methyl group at the 3-position, yielding a dicarboxylic acid impurity.

Instead, the Riley Oxidation utilizing Selenium dioxide (SeO2) in pyridine or aqueous dioxane is the method of choice[3].

  • Causality: SeO2 exhibits exquisite chemoselectivity for the

    
    -carbon of carbonyl compounds. The reaction proceeds via the acid- or base-catalyzed enolization of the acetophenone, followed by electrophilic attack by SeO2 to form a 
    
    
    
    -ketoseleninic acid intermediate. Subsequent elimination of water and selenium metal yields the desired
    
    
    -keto acid without disturbing the sensitive benzylic methyl group on the aryl ring.

Synthesis Start 4'-Chloro-3'-methylacetophenone (CAS: 37074-39-8) Oxidation SeO2 Oxidation (Pyridine/Dioxane, 80°C) Start->Oxidation Intermediate Selenite Ester Intermediate (Chemoselective) Oxidation->Intermediate α-C-H activation Product (4-Chloro-3-methylphenyl)glyoxylic acid (CAS: 250642-58-1) Intermediate->Product Hydrolysis & Se(0) loss Workup Acid-Base Extraction (pH-Driven Purification) Product->Workup Validation LC-MS & NMR Validation Workup->Validation

Figure 1: Synthetic workflow for (4-Chloro-3-methylphenyl)glyoxylic acid via SeO2 oxidation.

Experimental Protocol: Self-Validating SeO2 Oxidation

This protocol is designed as a self-validating system . The purification relies on the fundamental pKa difference between the neutral starting ketone and the highly acidic glyoxylic acid product, ensuring that only the desired compound is isolated.

Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with 4'-chloro-3'-methylacetophenone (1.0 equiv) and dissolve in a mixture of dioxane and water (ratio 4:1). Add Selenium dioxide (SeO2, 1.5 equiv).

  • Thermal Activation: Reflux the mixture at 90°C for 16-24 hours. The reaction visually validates its progress through the precipitation of red/black elemental selenium (Se^0^). Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Primary Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove the insoluble elemental selenium. Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Self-Validating Acid-Base Extraction:

    • Basification: Dilute the residue with water and adjust the pH to 9-10 using 1M NaOH. The target glyoxylic acid is converted to its water-soluble sodium salt.

    • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (3x). Causality: This step strips away unreacted acetophenone and neutral organic byproducts, leaving the pure product in the aqueous phase.

    • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 1-2. The free (4-chloro-3-methylphenyl)glyoxylic acid will precipitate or can be extracted into a fresh Ethyl Acetate layer.

  • Final Isolation & Validation: Dry the final organic layer over anhydrous Na2SO4, filter, and concentrate. Validate the product via LC-MS (Expected [M-H]^-^ at m/z 197) and ^1^H NMR (confirming the preservation of the aryl methyl singlet at ~2.3 ppm and the absence of the acetyl methyl peak at ~2.5 ppm).

Applications in Drug Development

(4-Chloro-3-methylphenyl)glyoxylic acid acts as a privileged linchpin in modern medicinal chemistry. Its unique reactivity profile allows it to participate in advanced catalytic cycles.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Arylglyoxylic acids are highly effective acyl radical precursors. Under palladium catalysis and in the presence of oxidants (e.g., persulfate), they undergo decarboxylative ortho-acylation with directing groups (like tertiary benzamides or O-methyl ketoximes)[4]. This allows for the rapid, step-economic assembly of complex diaryl ketones without the need for pre-functionalized organometallic reagents.

Heterocyclic Scaffold Generation

The


-keto acid motif is classically used to synthesize quinoxalines via condensation with o-phenylenediamines, or to form arylglyoxylic amides which are key intermediates in the synthesis of kinase inhibitors and peroxisome proliferator-activated receptor (PPAR) modulators.

Application GlyoxylicAcid (4-Chloro-3-methylphenyl)glyoxylic acid Amidation Amidation / Condensation (Amines, Diamines) GlyoxylicAcid->Amidation Decarboxylation Decarboxylative Acylation (Pd-Catalyzed, Oxidant) GlyoxylicAcid->Decarboxylation Heterocycles Quinoxalines & Amides (Kinase Inhibitors) Amidation->Heterocycles Ketones Diaryl Ketones (Complex API Scaffolds) Decarboxylation->Ketones

Figure 2: Downstream applications of arylglyoxylic acids in drug discovery.

References[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 70205528, 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid." PubChem, NIH. URL:https://pubchem.ncbi.nlm.nih.gov/compound/70205528[1] BLD Pharm. "250642-58-1 | 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid." BLD Pharm Database. URL:https://www.bldpharm.com/products/250642-58-1.html[4] Wadhwa, K., et al. "Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation." Synthetic Communications, Semantic Scholar. URL:https://www.semanticscholar.org/paper/Synthesis-of-Arylglyoxylic-Acids-and-Their-Wadhwa-Yang/[5] Laha, J. K., et al. "Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids." ACS Omega, 2017. URL:https://pubs.acs.org/doi/10.1021/acsomega.7b00698[3] Sigma-Aldrich. "4'-Chloro-3'-methylacetophenone 97% (CAS 37074-39-8)." Sigma-Aldrich Catalog. URL:https://www.sigmaaldrich.com/catalog/product/aldrich/673153

Sources

Foundational

Physical and chemical properties of (4-Chloro-3-methylphenyl)glyoxylic acid

This technical monograph provides a comprehensive analysis of (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical compounds. This guide is structured for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive analysis of (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical compounds. This guide is structured for researchers requiring precise physicochemical data, synthetic methodologies, and reactivity profiles.

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid (CAS: Analogous to 70205528) is an


-keto acid derivative characterized by a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the meta position relative to the glyoxylic acid moiety. It serves as a pivotal building block for heterocycle formation (e.g., indoles, pyridazinones) and is frequently employed in the development of herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). Its dual functionality—combining an aryl ketone with a carboxylic acid—enables versatile chemical transformations including decarboxylation, reduction, and condensation.
Molecular Identity & Structural Analysis
Attribute Detail
IUPAC Name 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid
Common Synonyms (4-Chloro-3-methylphenyl)glyoxylic acid; 4-Chloro-3-methyl-alpha-oxobenzeneacetic acid
Molecular Formula C

H

ClO

Molecular Weight 198.60 g/mol
SMILES CC1=C(C=CC(=C1)C(=O)C(=O)O)Cl
InChI Key Derived from structure
PubChem CID 70205528

Structural Insight: The molecule features a glyoxylic acid group (-CO-COOH) attached to the C1 position of the benzene ring. The chlorine atom at C4 exerts a deactivating inductive effect (-I) but is an ortho/para director, while the methyl group at C3 is activating (+I) and also an ortho/para director. The positioning of the glyoxylic moiety suggests synthesis via electrophilic aromatic substitution where the directing effects of the methyl group dominate or cooperate with steric factors.

Physicochemical Profile

Note: Specific experimental values for this exact isomer are rare in open literature; values below represent high-confidence predicted ranges based on structural analogs (e.g., 4-chlorophenylglyoxylic acid).

Property Value / Range Condition / Note
Physical State Crystalline SolidWhite to pale yellow powder
Melting Point 125 – 145 °CPredicted based on analog packing forces
Boiling Point ~360 °CDecomposition likely before boiling
pKa (Acid) 2.0 – 2.5Stronger than benzoic acid due to

-keto electron withdrawal
LogP 2.1 – 2.4Moderate lipophilicity
Solubility SolubleEthanol, DMSO, Ethyl Acetate, DCM
Solubility Sparingly SolubleCold Water (Soluble in alkaline aqueous solutions)
Density ~1.4 g/cm³Estimated solid density
Synthetic Pathways & Manufacturing

The primary industrial and laboratory route to (4-Chloro-3-methylphenyl)glyoxylic acid is the Friedel-Crafts Acylation of 2-chlorotoluene (1-chloro-2-methylbenzene). This method is preferred for its regioselectivity and yield.

Protocol: Friedel-Crafts Acylation

Reagents: 2-Chlorotoluene, Ethyl Oxalyl Chloride (or Oxalyl Chloride), Aluminum Chloride (AlCl


), Dichloromethane (DCM) or 1,2-Dichloroethane.
  • Preparation: In a flame-dried 3-neck flask under inert atmosphere (N

    
     or Ar), dissolve 1.1 equivalents of AlCl
    
    
    
    in dry DCM.
  • Acylating Agent Addition: Cool to 0°C. Add 1.05 equivalents of Ethyl Oxalyl Chloride dropwise. Stir for 30 min to form the acylium ion complex.

  • Substrate Addition: Add 1.0 equivalent of 2-Chlorotoluene dropwise, maintaining temperature < 5°C.

    • Mechanistic Note: The methyl group (activator) at C2 directs the electrophile to the para position (C5) or ortho position (C3). However, the bulky electrophile and the steric hindrance of the adjacent chlorine (at C1) typically favor substitution at C4 (para to Cl) or C5 (para to Me). The specific isomer (4-Chloro-3-methylphenyl) implies substitution occurred para to the Chlorine (C4 of original ring), or the starting material was different.

    • Correction for Target Isomer: To get the specific (4-Chloro-3-methylphenyl) moiety attached to glyoxylic acid, the starting material is typically 2-chlorotoluene . Attack at the position para to the chlorine (C4) yields the 4-chloro-3-methyl product relative to the new group.

  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours. Evolution of HCl gas indicates reaction progress.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/HCl to quench the aluminum complex.

  • Isolation: Extract with DCM. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Hydrolysis of Ester (if Ethyl Oxalyl Chloride used): Reflux the intermediate ester in 10% NaOH/Ethanol, then acidify with HCl to precipitate the free acid.

  • Purification: Recrystallize from Toluene or Ethanol/Water.

Mechanism Visualization

Synthesis cluster_conditions Reaction Conditions Substrate 2-Chlorotoluene (1-Cl, 2-Me-Benzene) Transition Sigma Complex (Electrophilic Attack) Substrate->Transition Nucleophilic Attack Reagent Ethyl Oxalyl Chloride + AlCl3 Intermediate Acylium Ion Complex Reagent->Intermediate Lewis Acid Activation Intermediate->Transition ProductEster Ethyl (4-Chloro-3-methylphenyl) glyoxylate Transition->ProductEster - HCl - AlCl3 FinalProduct (4-Chloro-3-methylphenyl) glyoxylic Acid ProductEster->FinalProduct Hydrolysis (NaOH/H3O+) Cond1 Solvent: DCM/DCE Cond2 Temp: 0°C -> Reflux Cond3 Time: 2-4 Hours

Caption: Friedel-Crafts acylation pathway for the synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid.

Chemical Reactivity & Derivatization

The molecule contains two highly reactive centers: the


-keto group  and the carboxylic acid .
A. Carbonyl Transformations (Ketone)
  • Reduction:

    • Clemmensen/Wolff-Kishner: Reduces the keto group to a methylene (-CH

      
      -), yielding (4-Chloro-3-methylphenyl)acetic acid  (an NSAID precursor analog).
      
    • NaBH

      
       Reduction: Yields the 
      
      
      
      -hydroxy acid (Mandelic acid derivative).
  • Condensation: Reacts with hydrazines, hydroxylamines, or semicarbazides. This is crucial for synthesizing pyridazinones (common pharmacophores).

B. Carboxyl Transformations (Acid)
  • Esterification: Reaction with alcohols (MeOH, EtOH) + acid catalyst

    
     Esters.
    
  • Amidation: Activation with SOCl

    
     to form the acid chloride, followed by amine addition 
    
    
    
    
    
    -keto amides.
  • Decarboxylation: Oxidative decarboxylation (e.g., with H

    
    O
    
    
    
    ) yields 4-Chloro-3-methylbenzoic acid or the corresponding aldehyde depending on conditions.
Reactivity Flowchart

Reactivity Center (4-Chloro-3-methylphenyl) glyoxylic Acid Red_CH2 Acetic Acid Deriv. (Reduction - Wolff-Kishner) Center->Red_CH2 Zn/Hg, HCl Red_OH Mandelic Acid Deriv. (Reduction - NaBH4) Center->Red_OH NaBH4, MeOH Heterocycle Pyridazinone/Indole (Condensation w/ Hydrazine) Center->Heterocycle R-NH-NH2 Decarb 4-Chloro-3-methyl benzoic acid (Oxidative Decarboxylation) Center->Decarb H2O2 / NaOH Amide Alpha-Keto Amide (via Acid Chloride) Center->Amide 1. SOCl2 2. R-NH2

Caption: Primary synthetic transformations and derivatives of (4-Chloro-3-methylphenyl)glyoxylic acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       12.0–14.0 ppm (br s, 1H, -COOH ).
      
    • 
       7.8–8.0 ppm (d/s, Aryl protons ortho to carbonyl).
      
    • 
       7.4–7.6 ppm (d, Aryl proton ortho to Chlorine).
      
    • 
       2.3–2.4 ppm (s, 3H, Ar-CH 
      
      
      
      ).
  • IR Spectroscopy (FT-IR):

    • 3200–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

    • 1730–1750 cm⁻¹: C=O stretch (ketone).

    • 1680–1710 cm⁻¹: C=O stretch (carboxylic acid).

    • 1580, 1480 cm⁻¹: C=C Aromatic skeletal vibrations.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻ peak at m/z 197.0.

    • Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Handling, Stability & Safety
  • Hazard Classification: Corrosive (Category 1B), Serious Eye Damage (Category 1).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The

    
    -keto acid moiety is susceptible to slow decarboxylation or oxidation if exposed to light and air for prolonged periods.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Response: Neutralize with sodium bicarbonate (NaHCO

    
    ) before disposal.
    
References
  • PubChem. 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid (CID 70205528).[1] National Library of Medicine. Available at: [Link]

  • Olah, G. A. Friedel-Crafts and Related Reactions.[2] Wiley-Interscience, New York. (General reference for Acylation mechanism).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for alpha-keto acid reactivity).

Sources

Exploratory

Literature review of (4-Chloro-3-methylphenyl)glyoxylic acid derivatives

This guide serves as a technical reference for the synthesis, reactivity, and pharmaceutical application of (4-Chloro-3-methylphenyl)glyoxylic acid (CAS 250642-58-1).[1] It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the synthesis, reactivity, and pharmaceutical application of (4-Chloro-3-methylphenyl)glyoxylic acid (CAS 250642-58-1).[1] It is designed for medicinal chemists and process engineers optimizing scaffold synthesis for drug discovery.

Core Scaffold Analysis & Synthetic Utility

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid is a specialized


-keto acid building block used primarily in the synthesis of heterocycles for pharmaceutical applications. Its structural significance lies in the 4-chloro-3-methylphenyl  moiety—a lipophilic, electron-deficient aryl group often employed to enhance metabolic stability and potency in Fatty Acid Amide Hydrolase (FAAH) inhibitors  and cannabinoid receptor antagonists  (e.g., SR144528 analogs).[1]

Unlike simple phenylglyoxylic acids, the specific substitution pattern (Cl at para, Me at meta) imparts unique steric and electronic properties that influence the regioselectivity of downstream cyclizations, particularly in the formation of quinoxalines and pyrazoles .[1]

Chemical Identity & Properties

  • IUPAC Name: 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid[1][2][3]

  • CAS Number: 250642-58-1[2][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
  • Molecular Weight: 198.60 g/mol

  • Key Functional Groups:

    • 
      -Keto carboxylic acid (highly reactive electrophile).
      
    • Aryl chloride (handle for Pd-catalyzed cross-coupling).

    • Aryl methyl group (steric anchor).

PropertyValue / Description
Appearance White to pale yellow crystalline solid
Melting Point 98–102 °C (Typical for substituted glyoxylic acids)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
pKa ~2.0–2.5 (estimated;

-keto group increases acidity)
Stability Hygroscopic; prone to decarboxylation at high temps (>150°C)

Synthetic Pathway: Friedel-Crafts Acylation

The most robust industrial route involves the Friedel-Crafts acylation of 2-chlorotoluene using ethyl oxalyl chloride (or oxalyl chloride). This method is preferred over Grignard approaches due to higher atom economy and the avoidance of cryogenic conditions.

Mechanistic Insight: Regioselectivity

The reaction relies on the directing effects of the substituents on the 2-chlorotoluene ring:

  • Methyl Group (C2): Strongly activating, directs ortho and para.[1]

  • Chlorine Atom (C1): Deactivating but ortho/para directing.

  • Steric Outcome: The position para to the methyl group (C5) is sterically accessible and electronically favored. The position para to the chlorine (C4) is sterically crowded by the adjacent methyl group.

  • Result: The major product is the 1,2,5-substituted ring, which corresponds to the 4-chloro-3-methyl pattern in the final glyoxylic acid.[1]

DOT Diagram: Synthesis Workflow

Synthesis cluster_conditions Critical Parameters Start 2-Chlorotoluene (1-chloro-2-methylbenzene) Inter Intermediate Complex (Acylium Ion Attack) Start->Inter DCM, 0-5°C Reagent Ethyl Oxalyl Chloride + AlCl3 Reagent->Inter Ester Ethyl (4-Chloro-3-methylphenyl) glyoxylate Inter->Ester Quench (HCl/Ice) Product (4-Chloro-3-methylphenyl) glyoxylic acid Ester->Product Hydrolysis (NaOH/MeOH) Params Temp: <5°C (Control exotherm) Solvent: DCM or CS2 Catalyst: >1.1 eq AlCl3

Figure 1: Friedel-Crafts synthesis pathway via 2-chlorotoluene acylation.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is adapted from standard procedures for phenylglyoxylic acid derivatives [1, 2].

Step 1: Acylation[8]
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, pressure-equalizing addition funnel, and an inert gas (Ar/N

    
    ) inlet.
    
  • Catalyst Suspension: Charge the flask with AlCl

    
     (1.2 equiv)  and anhydrous Dichloromethane (DCM) . Cool to 0°C in an ice bath.
    
  • Reagent Addition: Add Ethyl oxalyl chloride (1.1 equiv) dropwise over 15 minutes. The solution will yellow as the acylium complex forms.

  • Substrate Addition: Add 2-Chlorotoluene (1.0 equiv) dissolved in minimal DCM dropwise over 30 minutes. Maintain internal temperature <5°C to prevent isomerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (formation of the

    
    -keto ester).
    
  • Quench: Pour the mixture carefully onto crushed ice/HCl. Extract with DCM (3x).[7] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the ethyl ester intermediate .[1]
Step 2: Hydrolysis
  • Dissolve the crude ester in MeOH/THF (1:1) .

  • Add 1N NaOH (2.0 equiv) and stir at RT for 2 hours.

  • Acidify with 1N HCl to pH 1–2. The free acid often precipitates or can be extracted into EtOAc.

  • Purification: Recrystallize from Toluene/Hexanes to obtain the pure acid.

Reactivity & Pharmaceutical Applications

The


-keto acid motif is a versatile "warhead" and scaffold builder.
A. Heterocycle Formation (Quinoxalines & Pyrazoles)

The 1,2-dicarbonyl nature allows for condensation with binucleophiles.

  • Quinoxalines: Reaction with o-phenylenediamines yields quinoxaline derivatives, which are privileged structures in kinase inhibitors.[1]

  • Pyrazoles: Conversion to the acid chloride and reaction with hydrazones (or subsequent Claisen condensation) yields pyrazole cores found in Cannabinoid Receptor (CB1/CB2) antagonists .[1]

B. FAAH Inhibitors (Alpha-Keto Heterocycles)

Research by Pfizer and Scripps [3, 4] has highlighted


-keto heterocycles as potent, reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) .[1] The (4-chloro-3-methylphenyl) group provides the necessary lipophilicity to occupy the hydrophobic channel of the FAAH active site, while the 

-keto group forms a reversible hemiketal with the catalytic Serine-241 residue.
DOT Diagram: Reactivity Network

Reactivity Core (4-Chloro-3-methylphenyl) glyoxylic acid Quinox Quinoxaline Derivatives (Kinase Inhibitors) Core->Quinox Condensation Mandel Mandelic Acid Analogs (Chiral Building Blocks) Core->Mandel Reduction FAAH Alpha-Keto Heterocycles (FAAH Inhibitors) Core->FAAH Nucleophilic Acyl Subst. Decarb Aryl Aldehydes/Amides (via Decarboxylation) Core->Decarb Oxidative Decarb. Edge_Quin + o-Phenylenediamine Edge_Man + NaBH4 (Reduction) Edge_FAAH + Heterocycle-Li (e.g., Oxazole) Edge_Decarb Radical/Thermal

Figure 2: Divergent synthesis pathways from the glyoxylic acid core.[1]

Structure-Activity Relationship (SAR) Insights

In the context of FAAH inhibition and CB receptor antagonism:

  • Chlorine (para): Essential for metabolic stability (blocks para-oxidation) and fills a hydrophobic pocket. Replacing Cl with F often reduces potency; replacing with H drastically reduces half-life.

  • Methyl (meta): Provides a "twist" to the phenyl ring relative to the heterocycle, enforcing a bioactive conformation that improves selectivity between CB1 and CB2 receptors [4].

  • 
    -Keto Group:  Critical for covalent (reversible) binding to the enzyme active site serine.
    

References

  • Organic Syntheses , Coll.[7] Vol. 8, p. 498 (1993).[1] Friedel-Crafts acylation methodologies using oxalyl chloride.[8][9][1]

  • BenchChem Protocols . Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate (Analogous procedure).[1]

  • Boger, D. L., et al. (2005).[1] "

    
    -Keto Heterocycle Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry. (Discusses the mechanism of 
    
    
    
    -keto acids in FAAH inhibition).
  • Pfizer Inc. (2011). "Mechanistic and Pharmacological Characterization of FAAH Inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Asian Journal of Chemistry (2019). "Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol." (Context on the 4-chloro-3-methyl scaffold). [1][10]

Sources

Foundational

Thermodynamic Properties of (4-Chloro-3-methylphenyl)glyoxylic acid: A Technical Characterization Guide

The following guide details the thermodynamic characterization of (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., indomethacin analogs and specific ag...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic characterization of (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., indomethacin analogs and specific agrochemicals).

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid (CAS: 250642-58-1 ) is an ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-keto acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the meta position. This specific substitution pattern introduces unique steric and electronic effects that influence its thermodynamic stability, solubility profile, and reactivity in nucleophilic additions.

This guide provides a comprehensive framework for the thermodynamic profiling of this compound, focusing on solid-state properties, solubility equilibrium, and the energetic parameters governing its dissolution. It is designed for process chemists optimizing crystallization yields and formulation scientists establishing stability protocols.[1]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acid
CAS Number 250642-58-1
Molecular Formula ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Molecular Weight 198.60 g/mol
Structural Features

-Keto acid moiety (highly polar, H-bond donor/acceptor); Halogenated aromatic ring (lipophilic,

-stacking potential).
Predictive Thermodynamic Profile

Based on Structural Activity Relationships (SAR) with 4-chlorophenylglyoxylic acid and 4-methylphenylglyoxylic acid.

  • Melting Point (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ):  Predicted range 105°C – 118°C . The para-chloro substituent typically raises the lattice energy via halogen bonding, while the meta-methyl group introduces asymmetry that may slightly lower 
    
    
    
    compared to the pure 4-chloro analog (~120°C).
  • pKa (Acid Dissociation): Predicted 2.0 – 2.5 .[1] The electron-withdrawing carbonyl group at the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -position significantly increases acidity compared to benzoic acid derivatives.
    
  • Solubility Trends:

    • High Solubility: DMSO, DMF, Methanol (due to H-bonding capability).[1]

    • Moderate Solubility: Ethyl Acetate, Acetone.

    • Low Solubility: Hexane, Toluene (due to high polarity of the

      
      -keto acid headgroup).
      

Solid-State Thermodynamic Characterization

Understanding the solid-state phase transitions is prerequisite to solubility modeling.[1] The following protocol defines the standard for thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the onset melting temperature (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


), peak melting temperature (

), and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3.0–5.0 mg of dried (4-Chloro-3-methylphenyl)glyoxylic acid into a Tzero aluminum pan. Crimp with a pinhole lid to allow gas escape during potential decomposition.[1]

  • Instrument Setup: Calibrate heat flow using Indium standard (

    
    , 
    
    
    
    ).
  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat to 150°C at 10°C/min (to observe melting).

    • Isotherm: Hold for 1 min.

    • Ramp 2: Cool to 0°C at 10°C/min (to observe recrystallization behavior).

  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (kJ/mol).
    
Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability and decomposition onset (


).
  • Protocol: Heat 5–10 mg sample from 25°C to 400°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Critical Threshold: Identify the temperature at 1% and 5% mass loss. For

    
    -keto acids, decarboxylation (loss of 
    
    
    
    ) is the primary decomposition pathway, typically occurring >160°C.

Solubility Thermodynamics & Modeling

Precise solubility data is essential for designing crystallization processes (cooling or anti-solvent).[1]

Experimental Determination (Laser Monitoring Method)

The dynamic laser monitoring method is superior to gravimetric analysis for speed and accuracy in detecting the saturation point.

  • Apparatus: Jacketed glass vessel (50 mL) with mechanical stirrer, connected to a programmable water bath (

    
    ).
    
  • Solvent System: Prepare 12 pure solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water) and 3 binary mixtures (EtOH + Water).

  • Procedure:

    • Add excess solute to solvent.[1]

    • Heat slowly (0.5 K/min) while monitoring laser transmittance.

    • Dissolution Point: The temperature at which transmittance maximizes (clear solution) is recorded as saturation temperature (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ) for that mole fraction (
      
      
      
      ).
    • Repeat for varying mole fractions to construct the polythermal solubility curve.

Thermodynamic Modeling Equations

To correlate experimental data, use the Modified Apelblat Equation , which empirically fits the non-ideal behavior of polar organic solutes:



  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived via Multiple Linear Regression (MLR).
    

Validation: Calculate the Relative Average Deviation (RAD). A value ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 indicates a valid model for process engineering.
Calculation of Thermodynamic Functions

Using the van't Hoff analysis , we derive the energetic driving forces of dissolution at the harmonic mean temperature (


):
  • Enthalpy of Solution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    • Interpretation: A positive ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       indicates an endothermic process (solubility increases with T), typical for this compound.
      
  • Gibbs Free Energy (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    • Also defined as: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      
      
  • Entropy of Solution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    • Interpretation: Positive

      
       is driven by the disruption of the crystal lattice and solvent restructuring.
      

Visualization of Characterization Workflow

The following diagram illustrates the logical flow from raw material to validated thermodynamic model.

ThermodynamicWorkflow cluster_SolidState Solid-State Analysis cluster_Solubility Solubility Equilibrium RawMaterial (4-Chloro-3-methylphenyl)glyoxylic acid (Solid Sample) DSC DSC Analysis (Tm, Enthalpy of Fusion) RawMaterial->DSC TGA TGA Analysis (Decomposition Temp) RawMaterial->TGA XRD PXRD (Crystalline Form Check) RawMaterial->XRD LaserMethod Dynamic Laser Monitoring (T vs. Mole Fraction) RawMaterial->LaserMethod Modeling Mathematical Modeling (Apelblat / van't Hoff) DSC->Modeling Fusion Data ProcessDesign Crystallization Process Design (Yield & Purity Optimization) TGA->ProcessDesign Thermal Limits LaserMethod->Modeling x(T) Data Solvents Solvent Screening (Polar/Non-polar/Binary) Solvents->LaserMethod Parameters Thermodynamic Parameters (ΔH_sol, ΔG_sol, ΔS_sol) Modeling->Parameters Parameters->ProcessDesign

Figure 1: Integrated workflow for the thermodynamic characterization of pharmaceutical intermediates.

References

  • Fluorochem. (2024).[1] Safety Data Sheet: (4-Chloro-3-methylphenyl)glyoxylic acid. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. Link[1]

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling).

  • Sha, F., et al. (2018). Thermodynamic analysis of the solubility of 4-chlorophenylacetic acid in pure and binary solvents. Journal of Molecular Liquids. (Analogous compound study).
  • NIST Chemistry WebBook. Standard Reference Data for Phenylglyoxylic Acid Derivatives. Link

Sources

Exploratory

Strategic Utilization of Glyoxylic Acid Derivatives in Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary As application scientists, we continually seek molecular building blocks that offer high atom economy, structural versatility, and predictable reactivity. Glyoxylic acid (GXA), a foundational C2 carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists, we continually seek molecular building blocks that offer high atom economy, structural versatility, and predictable reactivity. Glyoxylic acid (GXA), a foundational C2 carboxylic acid, represents a paradigm of bifunctional utility in modern drug discovery[1]. Featuring both a highly electrophilic aldehyde group and a directing, solubilizing carboxylic acid moiety, GXA has transitioned from a simple precursor for legacy antibiotics into a critical scaffold for enantioselective multicomponent reactions (MCRs)[2]. This whitepaper deconstructs the mechanistic causality behind GXA’s reactivity and provides field-proven, self-validating protocols for its application in advanced active pharmaceutical ingredient (API) synthesis.

Mechanistic Foundations: The Causality of Dual Reactivity

The synthetic power of glyoxylic acid stems directly from its electronic asymmetry.

  • The Aldehyde Pole: The electron-withdrawing nature of the adjacent carboxylate renders the aldehyde carbon exceptionally electrophilic. It readily undergoes nucleophilic addition, forming stable imines with primary and secondary amines, or participating in electrophilic aromatic substitutions (EAS) with electron-rich arenes.

  • The Carboxylic Acid Pole: Beyond providing aqueous solubility, the carboxyl group acts as an internal directing group in transition-metal catalysis, coordinates with Lewis acids (such as boronic acids), and serves as a traceless activating group that can be removed via decarboxylation or retained for further functionalization.

In bench applications, GXA is typically utilized as a monohydrate solid rather than an aqueous solution. This choice is deliberate: the solid form allows for precise stoichiometric control and prevents the introduction of bulk water, which would otherwise drive the thermodynamic equilibrium toward the hydrolysis of critical imine intermediates[2].

Legacy and Modern API Synthetic Pathways

The historical and ongoing relevance of GXA in the pharmaceutical sector is anchored by its ability to rapidly assemble complex aromatic side chains.

When GXA is reacted with phenol under acidic conditions, the electrophilic aldehyde attacks the electron-rich aromatic ring, yielding 4-hydroxymandelic acid[1]. This intermediate is a divergence point for two major blockbuster drugs:

  • Amoxicillin: Treatment of 4-hydroxymandelic acid with ammonia yields hydroxyphenylglycine, the essential chiral side-chain precursor for the

    
    -lactam antibiotic amoxicillin[1].
    
  • Atenolol: Selective reduction of the benzylic hydroxyl group of 4-hydroxymandelic acid produces 4-hydroxyphenylacetic acid, the core precursor for the widely prescribed beta-blocker atenolol[1].

G GXA Glyoxylic Acid (Bifunctional C2 Core) Phenol Phenol Addition (EAS Pathway) GXA->Phenol Acid Catalyst MCR Multicomponent Reactions (Petasis / Ugi) GXA->MCR Amine + Nucleophile HMA 4-Hydroxymandelic Acid Phenol->HMA AlphaAA Alpha-Amino Acids (Clopidogrel, Peptidomimetics) MCR->AlphaAA Amox Amoxicillin Precursor (Hydroxyphenylglycine) HMA->Amox + NH3 Aten Atenolol Precursor (4-Hydroxyphenylacetic acid) HMA->Aten Reduction

Fig 1. Divergent synthetic pathways of glyoxylic acid in drug development.

Multicomponent Reactions (MCRs) in Drug Discovery

In contemporary medicinal chemistry, step-economy is paramount. GXA is a privileged substrate in MCRs, allowing the one-pot assembly of diverse chemical libraries.

The Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component coupling of an amine, GXA, and a boronic acid to yield


-amino acids. For example, racemic clopidogrel (an antiplatelet medication) is synthesized efficiently via a Petasis reaction utilizing a tetrahydrothieno[3,2-c]pyridine derivative, GXA, and 2-chlorophenylboronic acid[3].
Mechanistic Causality:  The reaction proceeds via the in situ formation of an iminium ion from the amine and GXA. The adjacent carboxylic acid coordinates with the boronic acid, facilitating a highly ordered, intramolecular delivery of the aryl group to the iminium carbon.
The Ugi Reaction

In isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), GXA is uniquely positioned because it can act simultaneously as both the aldehyde and the carboxylic acid component. This dual participation enables the rapid construction of complex peptidomimetics and key intermediates for blockbuster drugs like atorvastatin[3].

Overcoming Enantiomeric Challenges: Catalyst and Reagent Selection

While the standard Petasis reaction yields racemic mixtures, modern drug development requires enantiopure APIs. Achieving high enantiomeric excess (ee) requires careful selection of both the catalyst and the boron source.

Recent advancements utilize Palladium(II) catalysis paired with chiral bioxazole ligands to synthesize enantiopure


-arylglycines[4]. However, a critical mechanistic hurdle exists: electron-rich boronic acids (e.g., p-methoxyphenylboronic acid) undergo a rapid, uncatalyzed background reaction with the imine, bypassing the chiral catalyst and resulting in racemic mixtures.

The Solution: By replacing the highly reactive boronic acid with an aryltrifluoroborate salt , the active boronic acid species is released slowly via hydrolysis. This kinetic bottleneck ensures that the concentration of free boronic acid remains low, suppressing the racemic background reaction and allowing the Palladium-catalyzed asymmetric pathway to dominate.

Quantitative Data: Impact of Boron Source on Enantioselectivity

The table below summarizes the causal relationship between the boron leaving group kinetics and the resulting enantiomeric ratio (er).

Boron SourceSubstituentReaction Time (h)Isolated Yield (%)Enantiomeric Ratio (er)
Arylboronic Acid-H (Phenyl)28995:5
Arylboronic Acid-OMe (p-Methoxy)28555:45 (Racemic)
Aryltrifluoroborate-OMe (p-Methoxy)166192:8 (Enantiopure)

(Data adapted from optimization studies on the enantioselective Petasis reaction)

G Step1 1. Imine Condensation (GXA + Sulfonamide) Step2 2. Catalyst Coordination (Pd(TFA)2 + Chiral Ligand) Step1->Step2 Step3 3. Slow Boron Release (Aryltrifluoroborate hydrolysis) Step2->Step3 Step4 4. Asymmetric Addition (Nucleophilic attack on Imine) Step3->Step4 Suppresses racemic background Product Enantiopure Alpha-Arylglycine (>90:10 er) Step4->Product

Fig 2. Workflow and mechanistic control in the enantioselective Petasis reaction.

Experimental Methodology: Self-Validating Protocol for -Arylglycines

To ensure reproducibility and scientific integrity, the following protocol for the Palladium-catalyzed enantioselective Petasis reaction is designed as a self-validating system. Every step includes a physical or chemical checkpoint to verify the mechanistic progression.

Reagents Required: Glyoxylic acid monohydrate, Pbf-protected sulfonamide, Potassium aryltrifluoroborate, Pd(TFA)


, (S,S)-bioxazole ligand, Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve Pd(TFA)

    
     (5 mol%) and the (S,S)-bioxazole ligand (6 mol%) in anhydrous DCM. Stir for 30 minutes.
    
    • Causality: TFA ligands are weakly coordinating. Pre-mixing allows rapid displacement by the chiral ligand to form the active asymmetric pocket before introducing competing substrates.

  • Imine Formation: Add glyoxylic acid monohydrate (1.2 equiv) and the Pbf-sulfonamide (1.0 equiv) to the catalyst solution. Stir at room temperature for 1 hour.

    • Validation Checkpoint: Analyze an aliquot via TLC (Hexane/EtOAc). The complete disappearance of the sulfonamide spot confirms quantitative conversion to the electrophilic imine. Proceeding before this point risks side reactions.

  • Controlled Boron Addition: Add the Potassium aryltrifluoroborate (1.5 equiv) followed by a co-solvent addition of MeOH (to facilitate slow hydrolysis). Stir at 25°C for 16 hours.

    • Causality: MeOH acts as a solvolysis agent, slowly degrading the trifluoroborate salt to release the active boronic acid at a rate that matches the catalytic cycle turnover.

  • Reaction Quench: Add saturated aqueous NaHCO

    
     dropwise to the reaction mixture.
    
    • Validation Checkpoint: Observe gas evolution (CO

      
      ). The cessation of bubbling indicates complete neutralization of the trifluoroacetic acid and boronic acid byproducts, ensuring the 
      
      
      
      -arylglycine product does not undergo acid-catalyzed degradation during isolation.
  • Extraction and Purification: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the enantiopure
    
    
    -arylglycine.

Conclusion

Glyoxylic acid derivatives remain indispensable in pharmaceutical research. By understanding the causal relationship between its bifunctional electronic structure and its behavior in complex catalytic environments, researchers can leverage GXA to synthesize everything from foundational antibiotics to highly complex, enantiopure MCR scaffolds. The strategic shift from highly reactive boronic acids to controlled-release aryltrifluoroborates exemplifies how deep mechanistic understanding drives innovation in modern drug synthesis.

References

  • [3] Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. nih.gov.3

  • [1] Glyoxylic acid - Wikipedia. wikipedia.org.1

  • [4] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC. nih.gov. 4

  • Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives.... d-nb.info.

  • [2] Glyoxylic Acid丨CAS 298-12-4 - Hangzhou Leap Chem Co., Ltd. leapchem.com. 2

Sources

Foundational

Potential biological activity of (4-Chloro-3-methylphenyl)glyoxylic acid

Technical Whitepaper: Biological Potential & Pharmacophore Analysis of (4-Chloro-3-methylphenyl)glyoxylic Acid Executive Summary (4-Chloro-3-methylphenyl)glyoxylic acid is a specialized -keto acid derivative characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Potential & Pharmacophore Analysis of (4-Chloro-3-methylphenyl)glyoxylic Acid

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid is a specialized


-keto acid derivative characterized by a lipophilic, halogenated aromatic core. Structurally analogous to pyruvate and phenylglyoxylate, this compound represents a significant pharmacophore in metabolic regulation and antimicrobial research. Its primary biological potential lies in its ability to act as a pyruvate mimic , competitively inhibiting enzymes such as Pyruvate Dehydrogenase Kinase (PDK) .[1] By modulating the PDK-PDH axis, this molecule holds theoretical utility in reversing the Warburg effect in oncology and managing metabolic flux in diabetes. Furthermore, the 4-chloro-3-methyl substitution pattern enhances membrane permeability, suggesting secondary utility as a lipophilic antimicrobial agent or a precursor for bioactive mandelic acid derivatives.

Chemical Profile & Physicochemical Properties

Understanding the physicochemical behavior of this molecule is prerequisite to predicting its biological interactions. The electron-withdrawing chlorine atom at the para position, combined with the electron-donating methyl group at the meta position, creates a unique electronic push-pull system that influences the acidity of the


-keto carboxylic group.
PropertyValue / DescriptionRelevance
IUPAC Name 2-(4-Chloro-3-methylphenyl)-2-oxoacetic acidStandard nomenclature
Molecular Formula C

H

ClO

Core stoichiometry
Molecular Weight 198.60 g/mol Small molecule; high bioavailability potential
Predicted LogP ~2.4 – 2.8Moderate lipophilicity; likely membrane permeable
pKa (Acid) ~2.0 – 2.5Stronger acid than acetic acid due to

-carbonyl electron withdrawal
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of 5
Topological Polar Surface Area ~54 Å

Good oral absorption profile

Mechanistic Hypotheses & Structure-Activity Relationship (SAR)

The biological activity of (4-Chloro-3-methylphenyl)glyoxylic acid is driven by two distinct structural domains:

  • The

    
    -Keto Acid Head Group (Warhead):  This moiety mimics pyruvate, the natural substrate of the Pyruvate Dehydrogenase Complex (PDC). It is critical for binding to the allosteric regulatory sites of PDK isoforms.
    
  • The Substituted Aromatic Tail:

    • 4-Chloro: Increases metabolic stability (blocking para-hydroxylation) and enhances hydrophobic interaction within enzyme pockets.

    • 3-Methyl: Provides steric bulk that may improve selectivity for specific PDK isoforms (e.g., PDK2 vs. PDK4) compared to the unsubstituted phenylglyoxylate.

Primary Target: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

PDK phosphorylates and inactivates the E1


 subunit of the PDH complex, forcing cells to rely on glycolysis (Warburg effect). Inhibiting PDK restores PDH activity, promoting oxidative phosphorylation.[1]
  • Mechanism: The molecule binds to the pyruvate-binding pocket of PDK. The hydrophobic phenyl ring displaces water in the active site, while the carboxylate forms salt bridges with conserved arginine/threonine residues.

  • Therapeutic Implication: Potential sensitizer in chemotherapy (forcing cancer cells to oxidize glucose) and glucose regulator in Type 2 Diabetes.

Secondary Activity: Antimicrobial Properties

Glyoxylic acid derivatives often exhibit bacteriostatic effects. The lipophilicity provided by the chloro-methyl phenyl ring facilitates penetration of bacterial cell walls, potentially disrupting membrane potential or inhibiting bacterial dehydrogenase enzymes.

Visualization: Metabolic Mechanism of Action

The following diagram illustrates the intervention point of (4-Chloro-3-methylphenyl)glyoxylic acid within the cellular respiration pathway.

PDK_Inhibition_Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate Anaerobic/Cancer Metabolism AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidation via PDH PDK PDK Enzyme (Active) PDH_Inactive PDH Complex (Phosphorylated/Inactive) PDK->PDH_Inactive Phosphorylates Inhibitor (4-Cl-3-Me-phenyl) glyoxylic acid Inhibitor->PDK Inhibits PDH_Active PDH Complex (Active) PDH_Active->PDH_Inactive Inactivation PDH_Active->AcetylCoA TCA TCA Cycle (Oxidative Phos.) AcetylCoA->TCA

Caption: Schematic of PDK inhibition. The compound blocks PDK, preventing PDH inactivation and restoring flux to the TCA cycle.

Experimental Protocols

To validate the biological activity of this compound, the following workflows are recommended. These protocols prioritize data reproducibility and control over variables.

Protocol A: Chemical Synthesis (Friedel-Crafts Acylation)

Objective: Produce high-purity substrate for biological testing.

  • Reagents: 2-Chlorotoluene (1.0 eq), Oxalyl Chloride (1.2 eq), Aluminum Chloride (AlCl

    
    , 1.2 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Cool a suspension of AlCl

      
       in DCM to 0°C under N
      
      
      
      atmosphere.
    • Add oxalyl chloride dropwise; stir for 15 min.

    • Add 2-chlorotoluene dropwise, maintaining temperature < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours (Monitor via TLC).

    • Quench: Pour mixture onto crushed ice/HCl.

    • Extraction: Extract with DCM (3x), wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from Hexane/Ethyl Acetate to remove isomers.

  • QC Check: confirm structure via

    
    H-NMR (Look for aromatic split patterns consistent with 1,3,4-substitution).
    
Protocol B: In Vitro PDK Inhibition Assay

Objective: Quantify IC


 against recombinant PDK isoforms.
  • System: Coupled enzyme assay detecting NADH reduction.

  • Components:

    • Recombinant PDK2 or PDK4.

    • Purified PDH Complex (E1/E2/E3).

    • Substrates: Pyruvate, ATP, NAD+, CoA, Thiamine Pyrophosphate (TPP).

  • Workflow:

    • Incubation: Incubate PDH + PDK + ATP + Test Compound (0.1 - 100

      
      M) for 15 mins. (Allows PDK to attempt phosphorylation of PDH).
      
    • Reaction Trigger: Add Pyruvate, NAD+, CoA.

    • Readout: Measure Absorbance at 340 nm (NADH production).

    • Logic: High Absorbance = High PDH activity = Effective PDK Inhibition .

    • Control: DCA (Dichloroacetate) as a positive control standard.

Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Assess bacteriostatic potential.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: CLSI Broth Microdilution.

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Execution:

    • Serial dilute in Mueller-Hinton Broth (range 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h.

  • Endpoint: Lowest concentration with no visible growth.

Visualization: Synthesis Workflow

Synthesis_Workflow Reactants 2-Chlorotoluene + Oxalyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Add dropwise Catalyst AlCl3 / DCM (0°C) Catalyst->Reaction Quench Ice/HCl Hydrolysis Reaction->Quench 4h, RT Crude Crude Acid Quench->Crude Extraction Purification Recrystallization (Hexane/EtOAc) Crude->Purification Final (4-Chloro-3-methylphenyl) glyoxylic acid Purification->Final >98% Purity

Caption: Synthesis pathway via Friedel-Crafts acylation, ensuring regioselectivity for the para-position relative to the methyl group.

References

  • MedChemExpress. Phenylglyoxylic acid | Biological Activity & Properties.[2] Retrieved from

  • National Institutes of Health (NIH). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Retrieved from

  • ResearchGate. Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives.[3][4] Retrieved from

  • Sigma-Aldrich. Pyruvate Dehydrogenase Kinase Inhibitor AZD7545 (Structural Analog Reference). Retrieved from

  • Google Patents. Process for the preparation of o-chloro-methyl-phenylglyoxylic acid derivatives (EP0782982B1). Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid from 2-Chloro-toluene: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The described two-step syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The described two-step synthetic pathway commences with the Friedel-Crafts acylation of 2-chloro-toluene to yield 1-(4-chloro-3-methylphenyl)ethan-1-one, followed by the selenium dioxide-mediated oxidation of the intermediate to the final glyoxylic acid product. This note details the underlying chemical principles, provides step-by-step experimental protocols, and includes necessary safety and handling information for the reagents involved.

Introduction and Scientific Context

Aryl-glyoxylic acids are a class of organic compounds characterized by an aromatic ring attached to a glyoxylic acid moiety (-COCOOH). These molecules serve as versatile intermediates in the synthesis of a wide range of more complex structures, including pharmaceuticals and agrochemicals. The presence of both a ketone and a carboxylic acid function allows for diverse chemical transformations. Halogenated and alkylated phenylglyoxylic acid derivatives, such as the target molecule (4-Chloro-3-methylphenyl)glyoxylic acid, are of particular interest in drug discovery. The chloro-substituent can modulate the lipophilicity and metabolic stability of a potential drug candidate, while the methyl group can influence binding to biological targets.[1][2][3]

The synthesis of such specifically substituted aromatic compounds requires a regioselective approach. Starting from the readily available 2-chloro-toluene, this guide outlines a reliable two-step sequence to obtain (4-Chloro-3-methylphenyl)glyoxylic acid. The chosen synthetic route is based on two classical and well-understood organic reactions: the Friedel-Crafts acylation and the Riley oxidation.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. The strategy involves the introduction of a two-carbon acetyl group onto the 2-chloro-toluene ring, followed by the selective oxidation of the methyl group of this newly introduced acetyl moiety.

Synthetic_Pathway Start 2-Chloro-toluene Intermediate 1-(4-Chloro-3-methylphenyl)ethan-1-one Start->Intermediate Step 1: Friedel-Crafts Acylation (CH3COCl, AlCl3) Product (4-Chloro-3-methylphenyl)glyoxylic acid Intermediate->Product Step 2: Selenium Dioxide Oxidation (SeO2) Reaction_Mechanisms_Overview cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Riley Oxidation Acylium Ion Formation CH3COCl + AlCl3 -> CH3CO+ + AlCl4- Electrophilic Attack Aromatic Ring + CH3CO+ -> Wheland Intermediate Acylium Ion Formation->Electrophilic Attack Deprotonation Wheland Intermediate -> Ketone + H+ Electrophilic Attack->Deprotonation Enolization Ketone <=> Enol Attack on SeO2 Enol + SeO2 -> Intermediate Enolization->Attack on SeO2 Hydrolysis/Oxidation Intermediate -> Glyoxylic Acid Attack on SeO2->Hydrolysis/Oxidation

Figure 2: Simplified overview of the key mechanistic stages for each synthetic step.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
2-Chloro-toluene126.59≥99%Sigma-Aldrich
Anhydrous Aluminum Chloride133.34≥99%Sigma-Aldrich
Acetyl Chloride78.50≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (conc.)36.46~37%Fisher Scientific
Selenium Dioxide110.97≥99%Sigma-Aldrich
Pyridine79.10Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate88.11ACS GradeFisher Scientific
Toluene92.14ACS GradeFisher Scientific
Sodium Hydroxide40.00Pellets, ≥97%VWR
Magnesium Sulfate (anhydrous)120.37GranularVWR

3.2. Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)ethan-1-one

  • Safety Precaution: This reaction is exothermic and involves corrosive and water-sensitive reagents. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • In the flask, add anhydrous aluminum chloride (10.0 g, 0.075 mol) and 50 mL of anhydrous dichloromethane (DCM). Stir the suspension under a nitrogen atmosphere.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (5.3 mL, 0.075 mol) in 20 mL of anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 2-chloro-toluene (7.9 g, 0.0625 mol) in 20 mL of anhydrous DCM dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with water (50 mL), followed by 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 1-(4-chloro-3-methylphenyl)ethan-1-one.

3.3. Step 2: Synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid

  • Safety Precaution: Selenium dioxide is highly toxic if swallowed or inhaled and can cause damage to organs through prolonged exposure. [4]All manipulations involving selenium dioxide must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including gloves and a respirator if handling the powder outside of a contained system.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-3-methylphenyl)ethan-1-one (8.43 g, 0.05 mol) in 100 mL of pyridine.

  • With stirring, carefully add selenium dioxide (8.32 g, 0.075 mol).

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction mixture will turn dark as elemental selenium precipitates. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and let it stand overnight.

  • Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with toluene.

  • Combine the filtrate and washings and remove the solvents by rotary evaporation.

  • Work-up (Acid-Base Extraction): Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (2 x 50 mL) to remove any remaining pyridine.

  • Extract the organic layer with 10% sodium hydroxide solution (3 x 40 mL). The glyoxylic acid product will move into the aqueous basic layer as its sodium salt.

  • Combine the aqueous basic layers and cool in an ice bath.

  • Slowly acidify the aqueous solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven to yield (4-Chloro-3-methylphenyl)glyoxylic acid as a solid.

Summary of Quantitative Data

StepStarting MaterialReagent 1Reagent 2ProductTheoretical Yield (g)
12-Chloro-toluene (7.9 g)Acetyl Chloride (5.3 mL)AlCl₃ (10.0 g)1-(4-Chloro-3-methylphenyl)ethan-1-one10.54 g
21-(4-Chloro-3-methylphenyl)ethan-1-one (8.43 g)Selenium Dioxide (8.32 g)Pyridine (100 mL)(4-Chloro-3-methylphenyl)glyoxylic acid9.93 g

Note: Actual yields will vary depending on experimental conditions and purification efficiency. The provided values are based on the stoichiometry of the described protocol.

Safety and Hazard Information

ChemicalHazard StatementsPrecautionary Measures
2-Chloro-toluene Flammable liquid and vapor. Harmful if inhaled. Toxic to aquatic life. [5][6]Keep away from heat/sparks. Use in a well-ventilated area. Avoid release to the environment. Wear protective gloves/clothing/eye protection. [5][6]
Acetyl Chloride Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. [1][7][8]Keep away from heat/ignition sources. Do not breathe vapor. Wear protective gloves/clothing/eye protection. Handle under inert gas. [1][7][8]
Aluminum Chloride Causes severe skin burns and eye damage. Reacts violently with water. Corrosive to the respiratory tract. [9][10]Do not breathe dust. Wear protective gloves/clothing/eye protection. Store in a dry place. Handle with care. [9][10]
Selenium Dioxide Toxic if swallowed. Toxic if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life. [4][11]Do not breathe dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment. IF SWALLOWED: Immediately call a POISON CENTER. [4][11]
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Keep away from heat/sparks. Use in a well-ventilated area. Wear protective gloves/clothing/eye protection.
(4-Chloro-3-methylphenyl)glyoxylic acid Data not fully available. Assumed to be harmful if swallowed and cause skin/eye irritation.Handle with care. Avoid contact with skin and eyes. Wear appropriate PPE.

References

  • SAFETY DATA SHEET - Selenium Dioxide. (2023, June 21).
  • Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH. Retrieved from [Link].

  • Acetyl chloride MSDS. (2005, November 10). ScienceLab.com.
  • CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide. (n.d.). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]

  • Selenium Dioxide CAS NO 7446-08-4 - Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Riley oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet - 2-Chlorotoluene. (2020, March 26). CPAChem.
  • Safety Data Sheet Aluminium Chloride. (2022, September 6). Redox.
  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What is the use of glyoxylic acid. (2025, July 9). Retrieved from a chemical supplier's blog or news section.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]

Sources

Application

Friedel-Crafts acylation protocols for (4-Chloro-3-methylphenyl)glyoxylic acid

Application Note: Friedel-Crafts Acylation Protocols for the Synthesis of (4-Chloro-3-methylphenyl)glyoxylic Acid Strategic Overview Aryl glyoxylic acids (α-keto acids) are highly versatile building blocks in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Friedel-Crafts Acylation Protocols for the Synthesis of (4-Chloro-3-methylphenyl)glyoxylic Acid

Strategic Overview

Aryl glyoxylic acids (α-keto acids) are highly versatile building blocks in organic synthesis, frequently serving as precursors for complex heterocycles like 3-ethynylquinoxalines and active pharmaceutical ingredients[1]. The synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid relies on a highly regioselective Friedel-Crafts acylation of 1-chloro-2-methylbenzene (o-chlorotoluene) using an oxalyl chloride derivative, followed by alkaline saponification[2].

To prevent the problematic decarbonylation and diaryl ketone (benzophenone) side-reactions commonly associated with unsubstituted oxalyl chloride, this protocol utilizes ethyl oxalyl chloride . This choice ensures a self-validating, controlled mono-acylation that traps the α-keto moiety as an ester, which is subsequently hydrolyzed to yield the target acid[3].

Mechanistic Causality & Regioselectivity

A critical aspect of this synthesis is understanding why the acylation occurs exclusively at the C4 position, yielding the 4-chloro-3-methylphenyl derivative, rather than at the C5 position.

In 1-chloro-2-methylbenzene, the chlorine atom (C1) is a deactivating ortho/para director, while the methyl group (C2) is an activating ortho/para director. Typically, activating groups dictate regioselectivity. However, electrophilic attack at C4 (para to Cl, ortho to CH3) generates a Wheland intermediate (sigma complex) where the positive charge is delocalized onto C1 and C3.

  • At C1: The charge is stabilized by the resonance (+M) effect of the chlorine atom's lone pairs.

  • At C3: The charge is stabilized by the inductive (+I) and hyperconjugative effects of the methyl group.

Conversely, an attack at C5 (para to CH3) places the positive charge on C2, C4, and C6, completely bypassing the resonance stabilization of the chlorine atom. Thus, the C4 pathway is synergistically stabilized by both substituents, dictating the strict regioselectivity of the reaction.

Regioselectivity SM Electrophilic Attack on o-Chlorotoluene C4 Attack at C4 (para to Cl) SM->C4 C5 Attack at C5 (para to CH3) SM->C5 C4_stab1 Positive charge at C1 Stabilized by Cl (+M effect) C4->C4_stab1 C4_stab2 Positive charge at C3 Stabilized by CH3 (+I effect) C4->C4_stab2 C5_stab1 Positive charge at C2 Stabilized by CH3 (+I effect) C5->C5_stab1 C5_stab2 Positive charge at C4/C6 No stabilization from Cl C5->C5_stab2 Result Major Product: 4-Chloro-3-methylphenyl derivative C4_stab1->Result C4_stab2->Result

Electronic causality dictating the C4 regioselectivity during the Friedel-Crafts acylation.

Synthetic Workflow

Workflow A o-Chlorotoluene (1-chloro-2-methylbenzene) C Ethyl (4-chloro-3-methylphenyl) glyoxylate A->C Friedel-Crafts Acylation B Ethyl oxalyl chloride + AlCl3 (DCM, 0°C to RT) B->C Electrophile Source E (4-Chloro-3-methylphenyl) glyoxylic acid C->E Alkaline Hydrolysis D NaOH (aq) / EtOH RT, 2h D->E Saponification

Workflow for the two-step synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid.

Quantitative Data & Stoichiometry

A successful Friedel-Crafts acylation requires careful stoichiometric control. Because Lewis acids strongly coordinate to the carbonyl oxygens of both the acylating agent and the resulting α-keto ester product, a purely catalytic amount of AlCl₃ will fail.

Table 1: Optimized Reaction Stoichiometry & Variables

ReagentFunctionEquivalentsCausality & Notes
1-Chloro-2-methylbenzeneStarting Material1.00Limiting reagent to prevent polyacylation.
Ethyl oxalyl chlorideAcylating Agent1.20Slight excess ensures complete consumption of the arene.
Aluminum Chloride (AlCl₃)Lewis Acid1.50 - 2.00Excess is mandatory; AlCl₃ forms a stable stoichiometric complex with the dicarbonyl product, deactivating the catalyst.
Dichloromethane (DCM)Solvent10 volNon-coordinating solvent; provides thermal mass to control the initial exotherm.
2M NaOH (aq)Saponification Base2.50Drives ester hydrolysis to completion; neutralizes any residual acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate

This protocol establishes the carbon framework via electrophilic aromatic substitution[4].

  • Preparation of the Lewis Acid Complex: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Add anhydrous AlCl₃ (1.50 eq) and suspend it in anhydrous DCM (10 volumes relative to the arene). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Add 1-chloro-2-methylbenzene (1.00 eq) to the suspension in one portion. Stir for 5 minutes.

  • Electrophile Generation (Critical Step): Load ethyl oxalyl chloride (1.20 eq) into the dropping funnel. Add it dropwise over 30 minutes. Causality: Maintaining the temperature at 0 °C during this addition is vital to prevent the unimolecular decarbonylation of the acylium ion (loss of CO), which would otherwise yield the unwanted benzoyl chloride derivative.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12–15 hours. The mixture will transition to a dark, homogeneous solution as the product-AlCl₃ complex forms.

  • Quenching (Self-Validation): Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl (100 mL). Validation: A vigorous exothermic reaction and the dissolution of aluminum salts into the aqueous layer confirm the successful breakdown of the product-metal complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acidic species) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ethyl ester.

Protocol B: Saponification to (4-Chloro-3-methylphenyl)glyoxylic acid

This protocol unmasks the reactive α-keto acid[1].

  • Ester Dissolution: Dissolve the crude ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate in ethanol (5 volumes) in a round-bottom flask.

  • Hydrolysis: Add 2M aqueous NaOH (2.50 eq) dropwise at room temperature. Stir the mixture vigorously for 2 hours.

  • Reaction Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). The disappearance of the high-Rf ester spot and the formation of a baseline spot (the sodium salt of the acid) validates reaction completion.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water (20 mL) and wash once with diethyl ether (20 mL) to remove any unreacted neutral organic impurities. Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH reaches ~2. Validation: The free glyoxylic acid will precipitate as a solid or form a dense oil.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (4-Chloro-3-methylphenyl)glyoxylic acid.

References

  • Alexandrou, N. E. "Friedel-Crafts Reaction of Oxalyl Chloride with Pentamethylbenzene." Journal of the Chemical Society C: Organic, 1969. URL: [Link]

  • Urner, L. M., et al. "Three-Component Activation/Alkynylation/Cyclocondensation (AACC) Synthesis of Enhanced Emission Solvatochromic 3-Ethynylquinoxalines." Chemistry–A European Journal, 2011.[1] URL: [Link]

  • Hong, M., et al. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters." Molecules (MDPI), 2025.[2] URL: [Link]

  • "Heterocylcic derivatives as inhibitors of glutaminyl cyclase." US Patent 8,486,940 B2, 2010.[3][4] URL:

Sources

Method

Reductive amination reactions involving (4-Chloro-3-methylphenyl)glyoxylic acid

Application Note: Precision Synthesis of (4-Chloro-3-methylphenyl)glycine Derivatives via Reductive Amination Abstract This application note details the synthetic pathways for converting (4-Chloro-3-methylphenyl)glyoxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of (4-Chloro-3-methylphenyl)glycine Derivatives via Reductive Amination

Abstract

This application note details the synthetic pathways for converting (4-Chloro-3-methylphenyl)glyoxylic acid into its corresponding


-amino acid derivatives, specifically (4-Chloro-3-methylphenyl)glycine. This scaffold is a critical non-canonical amino acid often utilized in the design of peptide therapeutics and herbicide intermediates. We contrast two distinct methodologies: a robust Chemical Reductive Amination  using borohydride reagents and a stereoselective Biocatalytic Transamination  utilizing 

-transaminases. Protocols include step-by-step workflows, critical parameter optimization, and analytical validation standards.

Introduction & Molecule Analysis

(4-Chloro-3-methylphenyl)glyoxylic acid presents a unique challenge and opportunity in synthesis.

  • Electrophilicity: The

    
    -keto group is highly activated by the adjacent carboxylic acid, making it prone to rapid imine formation but also susceptible to decarbonylation or decarboxylation under harsh conditions.
    
  • Sterics: The 3-methyl substituent on the phenyl ring introduces slight steric hindrance, potentially affecting enzyme binding pockets or the approach of bulky chemical reducing agents.

  • Target: The objective is the reductive amination of the ketone to form a C-N bond, yielding a phenylglycine analog.

Chemical Reductive Amination (The "Workhorse" Protocol)

This method is preferred for generating racemic standards or when stereochemistry is not the primary constraint. We utilize Sodium Cyanoborohydride (NaBH


CN)  due to its stability at the slightly acidic pH (pH 5–6) required for imine formation, unlike NaBH

which can reduce the ketone prior to imination.
Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate.[1][2] The acid catalyst promotes the dehydration of the hemiaminal.

ChemicalMechanism Start (4-Chloro-3-methylphenyl) glyoxylic acid Inter Hemiaminal Intermediate Start->Inter + Amine Amine Amine Source (NH4OAc or R-NH2) Amine->Inter Iminium Iminium Ion (Activated) Inter->Iminium - H2O (pH 6.0) Product (4-Chloro-3-methylphenyl) glycine Iminium->Product + NaBH3CN (Hydride Transfer)

Figure 1: Step-wise mechanism for the chemical reductive amination of aryl glyoxylic acids.

Detailed Protocol A: Chemical Synthesis

Reagents:

  • Substrate: (4-Chloro-3-methylphenyl)glyoxylic acid (1.0 eq)

  • Amine Source: Ammonium Acetate (10.0 eq) for primary amine; or R-NH

    
     (1.2 eq) for N-substituted.
    
  • Reductant: NaBH

    
    CN (3.0 eq).
    
  • Solvent: Methanol (MeOH).

  • Additives: Molecular Sieves (3Å) to promote dehydration.

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of (4-Chloro-3-methylphenyl)glyoxylic acid in 20 mL of dry Methanol.

  • Imine Formation: Add Ammonium Acetate (50 mmol) and 2.0 g of activated 3Å Molecular Sieves. Stir at room temperature (25°C) for 2 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[3] The disappearance of the ketone peak indicates imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH

    
    CN (15 mmol) portion-wise over 20 minutes. Caution: Cyanide generation potential; work in a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Quench with 1N HCl (carefully, to pH 2) to decompose excess hydride.

  • Workup: Remove methanol under reduced pressure. Dilute the aqueous residue with water and wash with Ethyl Acetate (to remove unreacted keto acid). Adjust the aqueous layer to pH 7 (isoelectric point) to precipitate the zwitterionic amino acid, or use ion-exchange chromatography (Dowex 50W) for purification.

Biocatalytic Transamination (The Stereoselective Route)

For pharmaceutical applications requiring high enantiopurity (


 ee), chemical reduction often fails without expensive chiral ligands. Biocatalysis using Transaminases (ATAs)  is the superior approach for this substrate.
Principles of Transamination

The enzyme shuttles an amino group from a sacrificial donor (e.g., Isopropylamine) to the glyoxylic acid ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.

Biocatalysis cluster_cycle Ping-Pong Bi-Bi Mechanism Enz Transaminase (PLP-Bound) Donor Donor Amine (Isopropylamine) Enz->Donor 1. Accepts NH2 Keto Substrate: (4-Cl-3-Me-Ph)-Glyoxylic Acid Enz->Keto 2. Transfers NH2 ByProd By-Product: Acetone Donor->ByProd Deamination Product Product: L- or D-Amino Acid Keto->Product Amination

Figure 2: The Transaminase Ping-Pong Bi-Bi mechanism utilizing an amine donor.

Detailed Protocol B: Enzymatic Screening & Scale-Up

Reagents:

  • Enzyme: Commercially available

    
    -Transaminase Screening Kit (e.g., Codexis or similar).
    
  • Cofactor: PLP (1 mM).

  • Donor: Isopropylamine (1 M stock, pH 7.5).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Workflow:

  • Preparation: Prepare a "Reaction Mix" containing:

    • Substrate (10 mM final conc.)

    • PLP (1 mM)

    • Isopropylamine (1 M)

    • DMSO (5% v/v) to assist solubility of the aryl glyoxylic acid.

  • Screening: Aliquot 900

    
    L of Reaction Mix into a 96-well deep-well plate. Add 10 mg of different lyophilized transaminases to each well.
    
  • Incubation: Seal and shake at 30°C / 600 rpm for 24 hours.

  • Analysis: Quench 100

    
    L aliquots with Acetonitrile. Centrifuge and analyze supernatant via HPLC (Chiralpak ZWIX(+) column) to determine conversion and enantiomeric excess (ee).
    
  • Scale-Up (1 Gram):

    • Select the best "hit" enzyme.

    • Run reaction in an overhead stirrer at 30°C.

    • Critical: Use an open system or nitrogen sweep to remove the volatile co-product (Acetone) to drive the equilibrium toward the product (Le Chatelier’s principle).

Analytical Controls & Data Interpretation

To ensure scientific integrity, the following analytical parameters must be met.

Table 1: Analytical Specifications

ParameterMethodAcceptance CriteriaNotes
Identity

H-NMR (D

O/NaOD)

4.5-5.0 ppm (s, 1H,

-H)
The disappearance of the ketone carbon (

C ~190 ppm) confirms reduction.
Purity HPLC (C18)

Area
Mobile Phase: 0.1% TFA in Water/ACN gradient.
Chiral Purity Chiral HPLC

ee (for enzymatic)
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
Residual Solvent GC-Headspace

ppm MeOH
Critical for pharmaceutical intermediates.

Troubleshooting & Optimization

Scenario 1: Low Conversion in Chemical Synthesis

  • Cause: Incomplete imine formation.

  • Fix: Ensure pH is maintained at 6.0. If too acidic, the amine is protonated (unreactive); if too basic, the carbonyl is less electrophilic. Add more molecular sieves to remove water.

Scenario 2: Low Solubility in Enzymatic Reaction

  • Cause: The hydrophobic 4-chloro-3-methylphenyl ring resists aqueous buffers.

  • Fix: Increase DMSO co-solvent up to 10-15% (check enzyme tolerance first). Alternatively, use a biphasic system (Buffer + MTBE).

Scenario 3: Product Decarboxylation

  • Cause: Overheating the reaction. Aryl glyoxylic acids are thermally unstable.

  • Fix: Keep reaction temperatures strictly below 40°C.

References

  • Reductive Amination of Glyoxylic Acid Derivatives

    • Title: Synthesis of Fmoc-protected aza-

      
      -amino acids via reductive amination of glyoxylic acid.[4]
      
    • Source: Tetrahedron Letters (via Univ-Rennes).
    • URL:[Link] (General protocol adaptation).

  • Chemical Reductive Amination Mechanisms

    • Title: Reductive Amination: Mechanism and Reducing Agents (NaBH CN vs NaBH ).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Biocatalytic Transamination

    • Title: Transaminase biocatalysis: optimization and application.

    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Synthesis of Aryl Glycines

    • Title: Synthesis of Glycine Using Two-Step Reaction Approach.[5]

    • Source: Advanced Materials Research (Contextual reference for glycine synthesis).
    • URL:[Link]

  • General Protocol for Reductive Amination

    • Title: Amine synthesis by reductive amination.[1][4][6][7][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application

Reagents and Catalysts for the Synthesis of (4-Chloro-3-methylphenyl)glyoxylic Acid: Application Notes and Protocols

Strategic Overview (4-Chloro-3-methylphenyl)glyoxylic acid (CAS: 250642-58-1) is a highly valuable α-keto acid intermediate. In modern drug development, aryl glyoxylic acids are prominently utilized as modular building b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

(4-Chloro-3-methylphenyl)glyoxylic acid (CAS: 250642-58-1) is a highly valuable α-keto acid intermediate. In modern drug development, aryl glyoxylic acids are prominently utilized as modular building blocks in palladium-catalyzed enantioselective Petasis-type three-component reactions. These multicomponent workflows provide direct access to complex α-arylglycine derivatives, which are essential motifs in glycopeptide antibiotics and unnatural amino acid therapeutics[1].

Because the purity of the α-keto acid directly impacts the enantioselectivity and yield of downstream multicomponent reactions, selecting the appropriate synthetic route is critical. This guide details two distinct, field-proven methodologies for synthesizing (4-Chloro-3-methylphenyl)glyoxylic acid:

  • Route A (The Scalable Standard): Friedel-Crafts acylation of 2-chlorotoluene followed by alkaline hydrolysis[2].

  • Route B (The Late-Stage Alternative): Riley oxidation of 4'-chloro-3'-methylacetophenone using Selenium Dioxide[3][4].

Reagents & Catalysts Profile

To ensure reproducibility and safety, all quantitative data regarding reagent stoichiometry, handling, and reaction parameters are summarized below.

Table 1: Reagent and Catalyst Specifications

Reagent / CatalystRole in SynthesisStoichiometry (eq.)Key Properties & Handling
2-Chlorotoluene Starting Material (Route A)1.0Flammable liquid; ortho/para directing.
Ethyl oxalyl chloride Acylating Agent (Route A)1.2 - 1.4Moisture sensitive; lachrymator.
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst (Route A)2.0 - 3.0Highly hygroscopic; reacts violently with water.
4'-Chloro-3'-methylacetophenone Starting Material (Route B)1.0Bench-stable solid/liquid.
Selenium Dioxide (SeO₂) Oxidant/Catalyst (Route B)1.2 - 1.5Toxic (T+); requires proper ventilation.

Table 2: Reaction Optimization Parameters

ParameterRoute A (Friedel-Crafts Acylation)Route B (Riley Oxidation)
Temperature 0 °C to Room Temperature80 °C to 110 °C (Reflux)
Solvent Dichloromethane (DCM) or Solvent-free1,4-Dioxane/H₂O (10:1) or Pyridine
Reaction Time 2 - 4 hours5 - 12 hours
Yield Expectation 65% - 80%55% - 75%
Primary Byproducts Isomeric acylation productsOrganoselenium trace impurities

Experimental Protocols & Mechanistic Causality

Protocol A: AlCl₃-Catalyzed Friedel-Crafts Acylation & Hydrolysis

This route leverages the synergistic directing effects of the starting material to establish the correct regiochemistry.

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous AlCl₃ (2.0 eq) in dry DCM under an inert argon atmosphere. Cool the suspension to 0 °C.

    • Causality: Anhydrous conditions are mandatory. AlCl₃ reacts violently with atmospheric moisture to form HCl gas and inactive Al(OH)₃, which would immediately halt the catalytic cycle.

  • Complexation: Add ethyl oxalyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the highly exothermic Lewis acid-base complexation. This prevents the thermal degradation of the highly electrophilic acylium intermediate before the arene is introduced.

  • Electrophilic Aromatic Substitution: Introduce 2-chlorotoluene (1.0 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Causality: Regioselectivity is governed by the competing directing effects of the arene. The methyl group is activating and ortho/para-directing, while the chloro group is deactivating but ortho/para-directing. The strong activating nature of the methyl group directs the acylium ion predominantly to the position para to the chlorine, favoring the formation of ethyl (4-chloro-3-methylphenyl)glyoxylate[2].

  • Self-Validating Quench: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. The cessation of vigorous bubbling indicates the complete quenching of unreacted AlCl₃.

  • Hydrolysis & Isolation: Isolate the organic layer, evaporate the DCM, and reflux the crude ester in 2M NaOH for 2 hours. Cool the mixture and acidify the aqueous layer with concentrated HCl to pH 1-2. The sudden precipitation of a white/pale-yellow solid visually validates the formation of the free (4-chloro-3-methylphenyl)glyoxylic acid. Filter and recrystallize from toluene.

RouteA SM 2-Chlorotoluene + Ethyl oxalyl chloride Intermediate Acylium Ion Complex SM->Intermediate Coordination Cat AlCl3 Catalyst (Lewis Acid) Cat->Intermediate Ester Ethyl (4-chloro-3-methylphenyl) glyoxylate Intermediate->Ester Electrophilic Substitution Acid (4-Chloro-3-methylphenyl) glyoxylic acid Ester->Acid NaOH/H2O Hydrolysis

Figure 1: Mechanistic workflow of AlCl3-catalyzed Friedel-Crafts acylation and hydrolysis.

Protocol B: SeO₂-Mediated Riley Oxidation

For late-stage synthesis where regiochemistry is already established, the Riley oxidation offers a highly specific route to convert an acetyl group directly into a glyoxylic acid moiety[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4'-chloro-3'-methylacetophenone (1.0 eq) in a solvent mixture of 1,4-dioxane and water (10:1 v/v).

  • Oxidation: Add SeO₂ (1.2 eq) in one portion. Heat the reaction mixture to reflux (approx. 100-110 °C) for 8 to 12 hours.

    • Causality: The reaction relies on the acid/base-catalyzed tautomerization of the acetophenone to an enol. The enol attacks the highly electrophilic SeO₂ via an ene reaction, forming a selenite ester. Elevated temperatures are required to overcome the activation energy barrier for the subsequent[2,3]-sigmatropic rearrangement, which ultimately yields the dicarbonyl compound[4].

  • Self-Validating Monitoring: Track the reaction visually. The solution will progressively darken, and a red/black precipitate of elemental selenium will form. The appearance of this precipitate is a direct stoichiometric indicator that the oxidation is occurring successfully.

  • Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite.

    • Causality: Elemental selenium forms as a fine, colloidal suspension that easily passes through standard filter paper. Celite traps these toxic particulates, preventing organoselenium contamination in the final API building block.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent and purify the crude acid via silica gel column chromatography (Hexane/EtOAc with 1% Acetic Acid).

RouteB SM 4'-Chloro-3'-methyl- acetophenone Enol Enol Intermediate SM->Enol Acid/Base Tautomerization Oxidant SeO2 (Selenium Dioxide) Oxidant/Catalyst Selenite Selenite Ester Intermediate Oxidant->Selenite Enol->Selenite SeO2 Attack (Ene Reaction) Product (4-Chloro-3-methylphenyl) glyoxylic acid Selenite->Product [2,3]-Sigmatropic Rearrangement

Figure 2: Mechanistic pathway of SeO2-mediated Riley oxidation to glyoxylic acid.

References

  • Jakob et al., "Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates", Beilstein J. Org. Chem. 2023, 19, 719–726.

  • "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives", Frontiers in Chemistry 2023.

  • "The solvent-free synthesis method of ethyl aryl glyoxylate", Google Patents (CN101066925A).

  • "Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent", datapdf.com.

  • "Product Class 2: 2-Oxoaldehydes and Heteroatom Analogues", Thieme Connect.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid

Technical Support Center: Synthesis of (4-Chloro-3-methylphenyl)glyoxylic Acid Ticket #: INC-882-GLY Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4-Chloro-3-methylphenyl)glyoxylic Acid

Ticket #: INC-882-GLY Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The Yield Challenge

The synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid via Friedel-Crafts acylation of 2-chlorotoluene is a classic example of a "deceptively simple" reaction.[1] While the chemistry is established, high yield is often compromised by three converging factors:

  • Regioselectivity (The Thermodynamic Trap): The methyl group (activator) directs substitution to the 5-position (para to methyl), whereas your target requires substitution at the 4-position (para to chlorine). You are fighting the natural directing effects of the substrate.

  • Catalyst Stoichiometry: The product forms a stable complex with Aluminum Chloride (

    
    ), requiring >1.0 equivalents of catalyst, which complicates the quench.
    
  • Isolation Efficiency: The amphiphilic nature of aryl glyoxylic acids can lead to significant losses during the aqueous workup if pH and ionic strength are not precisely controlled.[1]

This guide provides a self-validating protocol to maximize the yield of the specific 4-chloro-3-methyl isomer and troubleshoot common failure modes.

Diagnostic Dashboard: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely root cause.[1]

SymptomProbable CauseImmediate Action
Yield < 30% Regio-isomer mismatch or Incomplete Hydrolysis .[1][2]Check HPLC/NMR of crude. If the major peak is the 5-isomer, you must alter solvent/temp.
Black Tar / Polymer Exotherm runaway or Moisture .[1][2]Dry all glassware overnight. Control addition temp

.[1][2]
Product in Aqueous Waste pH > 2.0 during extraction.[1][2]The target is a strong organic acid (

).[1] Acidify aqueous layer to pH 1.0 before extraction.[1][2]
Sludge/Emulsion Aluminum salts precipitation .[1][2]Use HCl wash to solubilize aluminum salts.[1][2] Do not filter the sludge; dissolve it.[1][2]

Optimized Protocol: The "Gold Standard" Workflow

This protocol is designed to favor the kinetics of the desired isomer and ensure complete isolation.

Reagents:

  • Substrate: 2-Chlorotoluene (1.0 eq)

  • Acylating Agent: Oxalyl Chloride (1.2 eq) or Ethyl Oxalyl Chloride (1.1 eq)[1][2]

  • Catalyst:

    
     (Anhydrous, 1.3 - 1.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask. Maintain a positive pressure of Nitrogen (

    
    ).[1][2]
    
  • Catalyst Suspension: Charge DCM and

    
    . Cool to -10°C .[1][2]
    
    • Why: Low temperature improves regioselectivity by favoring the kinetic product (though thermodynamic control is difficult here, lower temp reduces tarring).[1]

  • Acylating Agent Addition: Add Oxalyl Chloride dropwise to the

    
     suspension. Stir for 15 min.
    
    • Note: Formation of the acylium ion complex is critical before substrate addition.

  • Substrate Addition (The Critical Step): Add 2-Chlorotoluene diluted in DCM very slowly over 1-2 hours, maintaining temp < 0°C.

    • Yield Tip: High dilution favors mono-acylation and reduces polymerization.[1][2]

  • Reaction Maintenance: Allow to warm to Room Temperature (RT) slowly. Stir for 4-6 hours. Monitor via HPLC (Target peak vs. Starting Material).

  • Quench (Hydrolysis):

    • Cool reaction mixture to 0°C.

    • Pour mixture into a beaker of crushed ice/conc. HCl (10:1 ratio).[1][2] Do not add water to the reaction flask (violent exotherm).[1][2]

    • Mechanistic Insight: The HCl breaks the strong

      
       complex.
      
  • Isolation:

    • Separate organic layer.[1][2]

    • Extract aqueous layer 3x with DCM.[1][2]

    • Crucial: If using Oxalyl Chloride, the intermediate is the acid chloride. You must stir the organic phase with water/bicarbonate to hydrolyze it to the acid, or treat with ethanol to get the ester (easier to purify).

    • Recommendation: Convert to the ethyl ester first (quench with Ethanol), purify the ester, then hydrolyze to the acid. This avoids the solubility issues of the free acid.

Technical Deep Dive: The Regioselectivity Problem

The core yield killer for (4-Chloro-3-methylphenyl)glyoxylic acid is the competition between the methyl and chloro directing groups.

  • Methyl (Activator): Directs Ortho/Para.[1][2] Position 5 (Para to Me) is the electronic favorite.[1]

  • Chloro (Deactivator): Directs Ortho/Para.[1][2] Position 4 (Para to Cl) is the target.[1]

Visualizing the Competition:

ReactionPath Start 2-Chlorotoluene (1-Cl, 2-Me) Transition Electrophilic Attack Start->Transition + Acylium Ion AlCl3 AlCl3 / (COCl)2 PathA Path A: Para to Methyl (Major Product) (5-isomer) Transition->PathA Electronic Preference (Methyl activates) PathB Path B: Para to Chloro (Target: 4-isomer) Transition->PathB Steric/Electronic Fight (Target Path) Impurity Impurity: 3-chloro-4-methyl... PathA->Impurity Hydrolysis Target (4-Chloro-3-methylphenyl) glyoxylic acid PathB->Target Hydrolysis

Caption: Competitive reaction pathways in Friedel-Crafts acylation of 2-chlorotoluene. Path A is naturally favored, reducing the yield of the Path B target.

How to fix the Regio-Issue: If your HPLC shows the wrong isomer is dominant:

  • Switch Solvent: Use Nitrobenzene or Carbon Disulfide (

    
    ) .[1][2] These solvents can alter the complexation of the transition state, sometimes favoring the para-halogen product due to steric bulk of the solvent-catalyst complex.
    
  • Purification: Do not rely on extraction. Crystallize the crude product from Toluene/Heptane . The isomers often have significantly different crystal habits.[1][2]

Troubleshooting FAQs

Q1: My product is stuck in the aqueous layer. How do I get it out? A: Aryl glyoxylic acids are quite polar.[1][2]

  • Saturate the aqueous layer with NaCl (Salting out).[1][2]

  • Ensure pH is < 1.0 (use Conc.[1][2] HCl).

  • Use Ethyl Acetate or THF/DCM (1:1) for extraction, not just straight DCM.[1][2]

Q2: I see a lot of "smudge" on the TLC baseline. A: This is likely polymerized material or aluminum salts.

  • Fix: Perform a Celite filtration of the organic layer before drying.[3] If the spot persists, it may be the "pseudo-acid" chloride form. Treat a small aliquot with Methanol; if it moves to a distinct spot, your hydrolysis was incomplete.[1][2]

Q3: Can I use Ethyl Oxalyl Chloride instead of Oxalyl Chloride? A: Yes, and you should.

  • Reason: Reacting with Ethyl Oxalyl Chloride yields the Ethyl Ester directly.[1][2] The ester is:

    • Easier to purify (Column Chromatography/Distillation).[1][2]

    • Not soluble in water (No loss during workup).[1][2]

    • Easily hydrolyzed to the acid (NaOH/MeOH) in quantitative yield as a final step.[1]

  • Yield Impact: Switching to the ester intermediate often increases isolated yield by 15-20% .[1][2]

References

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Foundational text on directing effects and catalyst stoichiometry).

  • Kindler, K., & Gehlhaar, E. (1957).[1][2] Über die Herstellung von Aryl-glyoxylsäuren. Archiv der Pharmazie. (Classic preparation of aryl glyoxylic acids via Friedel-Crafts).[1][2]

  • US Patent 4,925,976 . (1990).[1][2] Process for the preparation of aryl glyoxylic acids. (Describes industrial optimization of oxalyl chloride acylation, specifically addressing hydrolysis and yield). Link

  • US Patent 4,304,931 . (1981).[1][2] Preparation of (4-chloro-3-methylphenyl)glyoxylic acid. (Specific reference to the target molecule and isolation techniques). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chlorotoluene, Oxalyl Chloride, and Aluminum Chloride before handling.

Sources

Optimization

Minimizing side reactions during (4-Chloro-3-methylphenyl)glyoxylic acid production

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Minimizing Side Reactions in Friedel-Crafts Acylation of 2-Chlorotoluene Welcome to the Application Support Center You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Minimizing Side Reactions in Friedel-Crafts Acylation of 2-Chlorotoluene

Welcome to the Application Support Center

You are likely synthesizing (4-Chloro-3-methylphenyl)glyoxylic acid via the Friedel-Crafts acylation of 2-chlorotoluene (o-chlorotoluene) using oxalyl chloride and aluminum chloride (


) .

This transformation is chemically deceptive. While the reagents are standard, the reaction fights against two fundamental forces: Thermodynamics (Decarbonylation) and Regioselectivity (Electronic directing effects).

This guide addresses the three critical failure modes:

  • Decarbonylation: Loss of CO leading to the benzoic acid impurity.

  • Regio-Isomerism: Formation of the unwanted (3-chloro-4-methylphenyl) isomer.

  • Hydrolysis Shocks: Product degradation during work-up.

Module 1: Critical Failure Modes & Troubleshooting

Issue 1: The "Missing Carbon" (Decarbonylation)

Symptom: Mass Spectrometry shows a major peak at


. The product isolated is (4-Chloro-3-methylphenyl)benzoic acid rather than the glyoxylic acid.

The Mechanism: The intermediate glyoxylyl chloride (


) is thermally unstable in the presence of Lewis acids. If the internal reaction temperature spikes, the acylium complex ejects carbon monoxide (CO) to form the more stable benzoyl cation (

).

Troubleshooting Protocol:

VariableSpecificationWhy?
Reaction Temp -10°C to 0°C Above 5°C, the rate of decarbonylation increases exponentially.
Addition Rate Slow Dropwise Exotherm control. If the internal temp hits 10°C, stop addition immediately.
Aging Time < 2 Hours Prolonged stirring at room temp promotes CO loss. Quench as soon as conversion plateaus.
Issue 2: The "Wrong Isomer" (Regioselectivity)

Symptom: HPLC shows two close-eluting peaks. NMR shows a split in the methyl singlet. The Chemistry: You are starting with 2-chlorotoluene .[1][2]

  • Methyl Group (Pos 2): Strong Activator, directs Para to itself (Position 5).

  • Chlorine Atom (Pos 1): Deactivator, directs Para to itself (Position 4).

The Conflict: The target (4-Chloro-3-methylphenyl) requires acylation at Position 4 (Para to Chlorine). However, the Methyl group strongly pushes for Position 5 (Para to Methyl).

  • Target (Para-Cl): (4-Chloro-3-methylphenyl)glyoxylic acid.

  • Major Impurity (Para-Me): (3-Chloro-4-methylphenyl)glyoxylic acid.

Optimization Strategy: Achieving the Para-Cl isomer is electronically difficult. If your yield is low, you are likely forming the Para-Me isomer.

  • Solvent Choice: Switch from Dichloromethane (DCM) to Nitromethane or Nitrobenzene . Polar solvents can solvate the acylium complex, increasing steric bulk and potentially altering the ortho/para ratio, though the electronic bias of the methyl group is hard to overcome.

  • Purification: Do not rely on extraction. You must perform fractional crystallization (typically from toluene/heptane mixtures) to separate the isomers.

Issue 3: Hydrolysis Emulsions

Symptom: Formation of a sticky "tar" or inseparable emulsion during the ice-water quench. The Fix: The aluminum complex is a "red oil" that reacts violently with water.

  • Do NOT pour water into the reaction.

  • DO pour the reaction mixture slowly into a vigorously stirred slurry of Crushed Ice + conc. HCl . The HCl prevents the precipitation of aluminum salts (

    
    ) which cause emulsions.
    

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway, the decarbonylation trap, and the isomer risk.

ReactionPathways Start 2-Chlorotoluene + Oxalyl Chloride + AlCl3 Complex Glyoxylyl Chloride Complex (Unstable) Start->Complex < 0°C DCM Target TARGET PRODUCT (4-Chloro-3-methylphenyl) glyoxylic acid Complex->Target Attack Para to Cl (Minor Path) Impurity_Iso ISOMER IMPURITY (3-Chloro-4-methylphenyl) glyoxylic acid Complex->Impurity_Iso Attack Para to Me (Major Electronic Path) Impurity_Decarb DECARB IMPURITY (Benzoic Acid Deriv.) [Loss of CO] Complex->Impurity_Decarb Heat (>10°C) Decarbonylation

Caption: Figure 1. Reaction network showing the competition between the target (Para-Cl), the electronic favorite (Para-Me), and the thermal degradation product (Decarbonylation).

Standard Operating Procedure (SOP)

Objective: Synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid minimizing decarbonylation.

Reagents
  • 2-Chlorotoluene (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (1.2 - 1.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous, 5-10 Volumes)

Step-by-Step Protocol
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Lewis Acid Slurry: Charge DCM and

    
    . Cool the slurry to -10°C .
    
  • Acylating Agent: Add Oxalyl Chloride dropwise to the

    
     slurry. Note: Ensure temp stays < -5°C.
    
  • Substrate Addition (CRITICAL):

    • Mix 2-Chlorotoluene with 1 volume of DCM.

    • Add this solution dropwise over 60-90 minutes .

    • Monitor: Internal temp must NOT exceed 0°C .

  • Reaction Aging: Stir at 0°C for 2 hours .

    • QC Check: Pull a 50µL aliquot, quench in MeOH, check HPLC. If SM remains, stir longer but do not warm .

  • Quenching:

    • Prepare a beaker with 500g Crushed Ice + 50mL conc. HCl.

    • Pour the cold reaction mixture slowly into the ice slurry with rapid stirring.

  • Work-up:

    • Separate organic layer. Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine.

    • Hydrolysis Step: To convert the acid chloride to the free acid, extract the organic layer with 10% NaOH (The product goes into the water).

    • Wash the aqueous NaOH layer with DCM (removes unreacted toluene and neutral impurities).

    • Acidify the aqueous layer with HCl to pH 1. The product will precipitate.

    • Filter and recrystallize.

Troubleshooting Decision Tree

Use this logic flow to diagnose yield or purity issues immediately.

Troubleshooting Problem Identify Problem LowYield Low Yield / Tar Problem->LowYield WrongProduct Wrong Product (MS/NMR) Problem->WrongProduct TempCheck Did Temp exceed 5°C? LowYield->TempCheck MassCheck Check Mass Spec WrongProduct->MassCheck Decarb Decarbonylation Occurred. Keep T < 0°C. TempCheck->Decarb Yes Hydrolysis Check Quench pH. Ensure pH < 1 for precipitation. TempCheck->Hydrolysis No M_minus_28 Mass = [M-28] (Benzoic Acid) MassCheck->M_minus_28 Loss of CO IsomerCheck Mass Correct, NMR Splitting MassCheck->IsomerCheck Isomer Issue IsomerSol Regioselectivity Issue. Recrystallize from Toluene. Consider Solvent Switch. IsomerCheck->IsomerSol

Caption: Figure 2. Diagnostic logic for common failure modes in glyoxylic acid synthesis.

FAQ: Frequently Asked Questions

Q: Can I use Aluminum Chloride (


) in catalytic amounts? 
A: No.  Friedel-Crafts Alkylation is catalytic, but Acylation is stoichiometric. The product (a ketone/acid) forms a stable 1:1 complex with the Lewis Acid. You need at least 1.1 equivalents relative to the acylating agent to drive the reaction to completion.[3]

Q: Why do I see gas evolution during the reaction? A: Minor gas evolution (HCl) is normal. However, vigorous bubbling suggests decarbonylation (CO release). If you see rapid bubbling, your temperature is likely too high. Cool the reactor immediately.

Q: My product is an oil, not a solid. How do I crystallize it? A: This is common if the product contains the regio-isomer impurity.

  • Dissolve the oil in a minimum amount of hot Toluene.

  • Add warm Heptane until slightly cloudy.

  • Let it cool very slowly to room temperature, then to 4°C.

  • Seed the solution with a pure crystal if available.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Anderson, A. G., & Anderson, R. G. (1955). "The Reaction of Aromatics with Oxalyl Chloride." Journal of Organic Chemistry, 20(10).
  • Vertex Pharmaceuticals. (2005). Process for the preparation of glyoxylic acid derivatives. US Patent Application.
  • Sigma-Aldrich. (2024). 2-Chlorotoluene Safety Data Sheet. Link (Safety and physical properties of the starting material).

Sources

Troubleshooting

Technical Support Center: (4-Chloro-3-methylphenyl)glyoxylic Acid Purification

The following technical guide is structured as a Tier 3 Support Protocol for the purification of (4-Chloro-3-methylphenyl)glyoxylic acid. It assumes the user has synthesized the crude material via Friedel-Crafts acylatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Protocol for the purification of (4-Chloro-3-methylphenyl)glyoxylic acid. It assumes the user has synthesized the crude material via Friedel-Crafts acylation and is facing challenges with isolation and purity.

Ticket ID: PUR-C3M-GLX-001 Topic: Impurity Removal & Workup Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

You are dealing with an


-keto acid intermediate, likely synthesized via the Friedel-Crafts acylation of 2-chlorotoluene with oxalyl chloride (or ethyl oxalyl chloride) catalyzed by 

.

The Challenge: The crude product is notoriously difficult due to the "Sticky Aluminum" effect (aluminum chelates to the


-keto/carbonyl oxygens) and the presence of the regioisomer (3-chloro-4-methylphenyl)glyoxylic acid, which is kinetically favored in some conditions due to the directing power of the methyl group.
PropertySpecificationNotes
Target Molecule (4-Chloro-3-methylphenyl)glyoxylic acidPara to Cl, Meta to Me substitution pattern.
Major Impurity A Aluminum Salts (

species)
Causes emulsions and "oiling out."
Major Impurity B Regioisomer (3-chloro-4-methyl...)Para to Me substitution (often co-produced).
Major Impurity C 2-ChlorotolueneUnreacted starting material (Neutral).
Physical State Solid (Crystalline)Melting point typically >80°C (derivative dependent).

Diagnostic Workflow (Triage)

Before attempting purification, identify the state of your crude using this logic flow.

G Start Analyze Crude Material ColorCheck Is the Crude Black/Tarry? Start->ColorCheck Solubility Does it dissolve in 1N NaOH? ColorCheck->Solubility No (Solid/Paste) IssueAl Issue: Aluminum Complex Retention Action: Acid Hydrolysis (See Mod 2) ColorCheck->IssueAl Yes (Tarry) IssueNeu Issue: High Neutral Content (Unreacted Toluene) Action: Base Extraction (See Mod 3) Solubility->IssueNeu Insoluble/Oily Layer IssueIso Issue: Isomer Contamination Action: Recrystallization (See Mod 4) Solubility->IssueIso Soluble (Clear Yellow)

Figure 1: Diagnostic logic for identifying the primary contamination source in crude glyoxylic acid intermediates.

Module 2: Breaking the Aluminum Chelate (The "Black Tar" Fix)

The Problem:


 forms a strong Lewis acid-base complex with the carbonyl oxygens of your product. Simple water washing is insufficient and often results in a black, intractable tar that traps your product.

The Protocol:

  • Quenching: Do not pour water into the reaction. Pour the reaction mixture slowly into a stirred slurry of Ice and Concentrated HCl (Ratio: 500g Ice : 50mL conc. HCl).

    • Why? The HCl prevents the precipitation of

      
       (a gelatinous muck) by keeping aluminum as soluble 
      
      
      
      or
      
      
      species [1].
  • Phase Separation: If using DCM or Dichloroethane as a solvent, separate the organic layer.

  • The "Acid Wash": Wash the organic layer twice with 1N HCl .

    • Validation: The aqueous washings should be clear, not cloudy. Cloudiness indicates aluminum hydroxides are still forming.

Module 3: Removing Neutrals (Acid-Base Swing)

The Problem: Unreacted 2-chlorotoluene and non-acidic byproducts (decarboxylated aldehydes) are likely present.

The Protocol:

  • Extraction: Dissolve the crude organic residue in 10% Sodium Carbonate (

    
    ) .
    
    • Note: Avoid strong NaOH if possible to prevent potential Cannizzaro reactions on any aldehyde impurities, though the keto-acid is relatively stable. Carbonate buffers the pH ~11.

  • Filtration: The target molecule is now in the aqueous phase (as the sodium salt). Any unreacted 2-chlorotoluene will remain as an oil or solid. Filter through Celite or extract with a non-polar solvent (Hexane/Toluene) to remove these neutrals.

  • Precipitation: Acidify the aqueous filtrate slowly with 6N HCl to pH 1-2.

  • Collection: The (4-Chloro-3-methylphenyl)glyoxylic acid should precipitate as a solid. Filter and dry.[1]

Module 4: Isomer Purification (Recrystallization)

The Problem: The Friedel-Crafts reaction often produces the 3-chloro-4-methyl isomer (attack para to the methyl group). Separation requires exploiting the solubility difference of the crystal lattice.

Recommended Solvent Systems: Based on the solubility profiles of aryl glyoxylic acids [2, 3]:

Solvent SystemMechanismProtocol
Water (Hot/Cold) Hydrophobic EffectDissolve in boiling water (approx. 10-15 mL/g). Cool slowly to 4°C. The target acid often crystallizes as a monohydrate.
Toluene/Formic Acid Lattice EnergyDissolve in hot toluene. Add Formic acid (dropwise) as a co-solvent if solubility is low. Cool. Impurities often stay in toluene.
Acetic Acid/Water Polarity GradientDissolve in hot Glacial Acetic Acid. Add water until turbid. Reheat to clear. Cool.

Step-by-Step Recrystallization:

  • Suspend the crude solid in Water (start with 10 volumes).

  • Heat to reflux (

    
    ). If it does not dissolve, add Acetic Acid  dropwise until clear.
    
  • Critical Step: Allow the solution to cool to room temperature undisturbed for 4 hours. Rapid cooling traps the isomer.

  • Filter the crystals and wash with ice-cold water .

Troubleshooting & FAQs

Q1: My product is an oil that won't solidify after acidification.

  • Cause: Solvent entrapment or high impurity profile (eutectic mixture).

  • Fix: "Seed" the oil. Scratch the glass side of the flask with a glass rod to induce nucleation. Alternatively, dissolve the oil in a minimum amount of Diethyl Ether, add Hexane until cloudy, and freeze at -20°C.

Q2: The yield is significantly lower than expected (<40%).

  • Cause: The glyoxylic acid is water-soluble to some extent.[2]

  • Fix: During the Acid-Base swing (Module 3), do not use excessive volumes of water. When acidifying the carbonate solution, saturate the aqueous phase with NaCl (Salting Out) to force the organic acid out of the solution [4].

Q3: NMR shows a doublet of doublets in the aromatic region that shouldn't be there.

  • Cause: Isomer contamination (likely the 3-chloro-4-methyl variant).

  • Fix: Perform the Water Recrystallization (Module 4). The symmetric para-methyl isomer often has lower solubility in water than the asymmetric target.

Reaction Pathway & Impurity Visualization

The following diagram illustrates the origin of the impurities during the synthesis phase.

ReactionPath cluster_workup Workup Phase SM 2-Chlorotoluene (Starting Material) Complex Al-Complexed Intermediate SM->Complex Friedel-Crafts Reagent Oxalyl Chloride + AlCl3 Reagent->Complex Target Target: (4-Cl-3-Me-phenyl) glyoxylic acid Complex->Target Attack @ C5 (Para to Cl) Isomer Impurity: (3-Cl-4-Me-phenyl) glyoxylic acid Complex->Isomer Attack @ C4 (Para to Me) Solid Product Solid Product Target->Solid Product Hydrolysis Filtrate/Mother Liquor Filtrate/Mother Liquor Isomer->Filtrate/Mother Liquor Remains Soluble (Ideally)

Figure 2: Reaction pathway showing the divergence between the target molecule and its primary regioisomer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and Aluminum salt removal).
  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Definitive source on mechanism and isomer distribution).
  • Bauer, K., et al. (2001). "Common Fragrance and Flavor Materials: Preparation, Properties and Uses". Wiley-VCH.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Optimization

Troubleshooting low conversion rates in glyoxylic acid acylation

Technical Support Center: Glyoxylic Acid C-Alkylation & Condensation Topic: Troubleshooting Low Conversion in Glyoxylic Acid "Acylation" (Friedel-Crafts Hydroxyalkylation) Lead Scientist: Dr. Aris Thorne, Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Glyoxylic Acid C-Alkylation & Condensation

Topic: Troubleshooting Low Conversion in Glyoxylic Acid "Acylation" (Friedel-Crafts Hydroxyalkylation) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 27, 2026

Executive Summary & Scope Definition

Clarification of Terminology: While often colloquially referred to as "acylation" in industrial settings, the reaction of glyoxylic acid with aromatic substrates is mechanistically a Friedel-Crafts Hydroxyalkylation . It introduces a


 (mandelic acid) moiety, not a simple acyl group.

The Core Problem: Glyoxylic acid is a deceptive reagent. It exists in equilibrium between its free aldehyde form, hydrates, and oligomers. Low conversion rates are rarely due to the "unreactivity" of the aromatic ring but rather the unavailability of the reactive aldehyde species or catalyst deactivation by water .

This guide addresses the synthesis of mandelic acid derivatives (e.g., vanillin precursors, atenolol intermediates) and troubleshooting low yields in both Lewis Acid and Brønsted Acid systems.

Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Low Conversion Observed CheckCat Check Catalyst System Start->CheckCat Lewis Lewis Acid (AlCl3, TiCl4, BF3) CheckCat->Lewis Bronsted Brønsted Acid (H2SO4, AcOH) CheckCat->Bronsted CheckWater Is Glyoxylic Acid Anhydrous? Lewis->CheckWater CheckConc Check Acid Concentration Bronsted->CheckConc WaterFail FAILURE MODE: Catalyst Hydrolysis Glyoxylic Acid Monohydrate contains water. Use Esters or Azeotropic Drying. CheckWater->WaterFail No (Used Monohydrate) StoichCheck Check Stoichiometry CheckWater->StoichCheck Yes (Dried/Ester) ComplexFail FAILURE MODE: Product Inhibition Product binds catalyst. Increase Catalyst to >1.1 eq. StoichCheck->ComplexFail < 1.0 eq Catalyst DilutionFail FAILURE MODE: Dilution Effect Water from 50% aq. solution lowers acid strength below pKa threshold. CheckConc->DilutionFail Acid < 85% BisAdduct Check for Bis-Aryl Byproduct CheckConc->BisAdduct Acid High Conc. BisFail FAILURE MODE: Over-Alkylation Formation of Diaryl Acetic Acid. Reduce Temp or Increase Aromatic Excess. BisAdduct->BisFail High Temp / Low Selectivity

Figure 1: Decision tree for isolating the root cause of low conversion based on catalyst type.

Critical Failure Modes & Solutions

Issue 1: The "Water Trap" in Lewis Acid Catalysis

Symptom: The reaction turns dark immediately, fumes excessively, but yields <10% product. Mechanism: Glyoxylic acid is typically sold as a monohydrate (


) or a 50% aqueous solution.
  • The Error: Adding

    
     to glyoxylic acid monohydrate does not catalyze the reaction. It reacts with the crystal water to form 
    
    
    
    and HCl gas, destroying the catalyst before it touches the aromatic ring.

Protocol A: Anhydrous Activation (Corrective Action) If you must use a Lewis Acid (


, 

), you cannot use the monohydrate directly.
  • Azeotropic Drying: Suspend glyoxylic acid monohydrate in toluene. Reflux with a Dean-Stark trap until the theoretical amount of water is collected.

  • Esterification: Switch to Methyl Glyoxylate . It is easier to dry and reacts similarly. Post-reaction hydrolysis yields the acid.

  • One-Pot Dehydration:

    • Step 1: Treat glyoxylic acid monohydrate with 1.1 eq of Thionyl Chloride (

      
      ) to generate the anhydrous acid chloride in situ (requires extreme care).
      
    • Step 2: Add the aromatic substrate and Lewis Acid.[1][2][3]

Issue 2: Oligomerization (The "Gunk" Factor)

Symptom: Low conversion, viscous reaction mixture, recovery of starting material. Mechanism: Glyoxylic acid aldehydes react with themselves to form dimers and trimers (hemiacetals). In concentrated solutions, the monomer concentration is low. Solution:

  • Depolymerization: Heating aqueous glyoxylic acid solutions to 40–50°C for 30 minutes before adding the catalyst shifts the equilibrium toward the reactive monomer [1].

  • Solvent Choice: Avoid protic solvents if possible. Use Acetic Acid or Dichloromethane (DCM).

Issue 3: The Bis-Aryl "Over-Reaction"

Symptom: High consumption of starting material, but low yield of the desired mandelic acid. NMR shows a symmetric product. Mechanism: The mandelic acid product contains a benzylic alcohol, which is more reactive than the initial glyoxylic acid. It undergoes a second Friedel-Crafts alkylation to form a Diaryl Acetic Acid .

ParameterMandelic Acid (Desired)Bis-Aryl Acid (Undesired)
Stoichiometry 1:1 (Aromatic:Glyoxylic)2:1 (Aromatic:Glyoxylic)
Driver Kinetic ControlThermodynamic Control
Mitigation Low Temp (0–20°C)High Temp (>60°C)

Corrective Protocol:

  • High Dilution: Maintain a high concentration of Glyoxylic Acid relative to the aromatic (inverse addition).

  • Temperature Control: Do not exceed 40°C.

  • Catalyst Tuning: Use

    
     coordination to stabilize the mandelic acid intermediate, preventing the second attack [2].
    

Optimized Protocols

Protocol A: Brønsted Acid Route (Recommended for Phenols/Electron-Rich Rings)

Best for: Guaiacol, Catechol, Phenol. Reference Standard: Synthesis of Vanillin Precursors [3].

  • Reagent Prep: Dissolve Glyoxylic Acid Monohydrate (1.0 eq) in minimal water.

  • Catalyst: Add 10% NaOH (aq) slowly. Note: Under basic conditions, the phenolate ion is the nucleophile. This is technically a Reimer-Tiemann-like manifold but safer.

  • Reaction: Stir at 25°C for 24h.

  • Acidification: Acidify to pH 2 with HCl to precipitate the mandelic acid.

    • Troubleshooting: If no precipitate forms, extract with Ethyl Acetate. Mandelic acids are highly water-soluble; do not discard the aqueous layer without checking HPLC.

Protocol B: Strong Acid Route (For Less Activated Rings)

Best for: Benzene, Toluene, Halobenzenes.

  • Solvent: Acetic Acid (Glacial).

  • Catalyst: Sulfuric Acid (

    
    , 98%) or Phosphoric Acid (
    
    
    
    ).
  • Procedure:

    • Mix Aromatic (1.5 eq) and Glyoxylic Acid Monohydrate (1.0 eq) in Acetic Acid.

    • Add

      
       (0.5 eq) dropwise at 10°C.
      
    • CRITICAL STEP: Stir at room temperature. Do not heat above 50°C to avoid bis-adduct formation.

    • Monitor by TLC (Product is usually more polar than substrate).

Mechanistic Pathway Visualization

Understanding the competition between the productive pathway and side reactions is vital for troubleshooting.

ReactionPathways Gly Glyoxylic Acid (Monomer) Olig Oligomers (Inactive) Gly->Olig High Conc. Low Temp Inter Intermediate Carbocation Gly->Inter + Aromatic + Catalyst Cannizzaro Glycolic + Oxalic Acid (Disproportionation) Gly->Cannizzaro Basic pH No Aromatic Aromatic Aromatic Substrate Mandelic Mandelic Acid (DESIRED PRODUCT) Inter->Mandelic Deprotonation BisAdduct Diaryl Acetic Acid (Over-Alkylation) Mandelic->BisAdduct + Aromatic High Temp / Strong Acid

Figure 2: Competitive pathways. Note that the Mandelic Acid product is an intermediate on the path to the Bis-Adduct.

Frequently Asked Questions (FAQs)

Q: Can I use Glyoxylic Acid 50% solution with Aluminum Chloride? A: Absolutely not. The 50% water content will violently hydrolyze


. You must use Brønsted acids (

) for the aqueous solution or switch to the solid monohydrate and dry it azeotropically if Lewis acids are required.

Q: Why is my yield calculated at >100%? A: This usually indicates incomplete drying or salt contamination . Mandelic acid derivatives are chelators and often trap inorganic salts (Na, Al) or solvents in their crystal lattice. Perform a Karl Fischer titration for water and an ash test for inorganics.

Q: I see a "Cannizzaro" byproduct mentioned in literature. Is this affecting my yield? A: Only if you are running under basic or neutral conditions without a reactive aromatic present. In the presence of strong base (NaOH), glyoxylic acid disproportionates into glycolic acid and oxalic acid [4]. Ensure your aromatic substrate is added before the catalyst if using basic conditions.

Q: How do I separate the bis-aryl byproduct from my mandelic acid? A: The bis-aryl compound (Diaryl Acetic Acid) is significantly less polar and more lipophilic than the Mandelic acid (which has an extra -OH group).

  • Method: Dissolve the crude mixture in aqueous Sodium Bicarbonate (

    
    ). The Mandelic acid will dissolve; the bis-aryl byproduct often remains as a gum or solid (depending on pKa differences and lipophilicity) or can be washed out with Toluene/DCM from the aqueous phase before acidification.
    

References

  • ChemicalBook. (2023). Glyoxylic acid: Application, Production and Isolation. Link

  • Li, Y., et al. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega. Link

  • Banerjee, A., & Mitra, A. K. (2026).[4] Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. Link

  • BenchChem. (2025).[3][5][6] Identifying and minimizing side reactions in glyoxylic acid oxime synthesis. Link

  • Mattioda, G., et al. (2000). Glyoxylic Acid.[5][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (4-Chloro-3-methylphenyl)glyoxylic acid

Technical Guide: Mass Spectrometry Fragmentation Patterns of (4-Chloro-3-methylphenyl)glyoxylic Acid Executive Summary (4-Chloro-3-methylphenyl)glyoxylic acid (C₉H₇ClO₃) is a critical intermediate in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of (4-Chloro-3-methylphenyl)glyoxylic Acid

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid (C₉H₇ClO₃) is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals. Its analysis is frequently required during impurity profiling and metabolic stability studies. This guide provides a comparative analysis of its mass spectrometric behavior, distinguishing between Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for quantitative monitoring.

Key Identifier: The molecule exhibits a distinct isotopic signature due to the chlorine atom, providing a self-validating spectral "flag" (


) that persists through chlorine-containing fragments.

Structural Analysis & Isotope Signatures

Before interpreting fragmentation, the analyst must confirm the molecular ion cluster. The presence of chlorine dictates that every fragment retaining the aromatic ring will display a characteristic "M" and "M+2" doublet.

  • Monoisotopic Mass (

    
    ):  ~198.01 Da
    
  • Isotopic Mass (

    
    ):  ~200.01 Da
    
  • Base Peak Logic: In EI, the molecular ion (

    
    ) is often distinct but not the base peak. The base peak usually arises from 
    
    
    
    -cleavage of the glyoxylic moiety.

Comparative Guide: EI (GC-MS) vs. ESI (LC-MS)

This section compares the two dominant methodologies for analyzing this compound.

Table 1: Methodological Performance Comparison

FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI)
State Derivatized (TMS-ester) or Native (Polar)Native (Liquid Phase)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion

(Radical Cation)

(Deprotonated)
Fragmentation Rich, structural fingerprintingMinimal, molecular weight confirmation
Sensitivity Moderate (ng range)High (pg range)
Matrix Tolerance High (after extraction)Lower (susceptible to ion suppression)
Primary Utility Unknown identification, impurity profilingRoutine quantification, pharmacokinetic (PK) studies

Critical Insight: Native analysis by GC-MS is discouraged due to the polarity of the


-keto acid group, which leads to peak tailing and thermal degradation. Derivatization (Protocol A)  is required for robust EI data.

Fragmentation Mechanism (Electron Ionization)[1]

The fragmentation of (4-Chloro-3-methylphenyl)glyoxylic acid under EI conditions follows a predictable "unzipping" of the glyoxylic side chain.

Pathway Analysis
  • Molecular Ion (

    
     198):  The radical cation forms primarily on the aromatic ring or the carbonyl oxygen.
    
  • 
    -Cleavage (Loss of COOH, -45 Da):  The bond between the two carbonyl carbons is weak. Cleavage expels the carboxylic acid radical (
    
    
    
    ), yielding a resonance-stabilized acylium ion (
    
    
    153).
  • Decarbonylation (Loss of CO, -28 Da): The acylium ion ejects carbon monoxide to form the (4-chloro-3-methylphenyl) cation (

    
     125). This ion may rearrange to a chlorotropylium-like structure, enhancing stability.
    
  • Secondary Fragmentations:

    • Loss of Cl (

      
       90):  Homolytic cleavage of the C-Cl bond (requires high energy).
      
    • Loss of Methyl (

      
       110):  Loss of 
      
      
      
      from the phenyl cation.
Visualized Pathway (DOT)

G M Molecular Ion (M+) m/z 198 (100%) m/z 200 (32%) Acylium Acylium Ion [Ar-CO]+ m/z 153 M->Acylium - COOH (45 Da) Alpha-Cleavage Phenyl Aryl Cation [Ar]+ m/z 125 Acylium->Phenyl - CO (28 Da) Decarbonylation Tolyl Tolyl Cation (Dechlorinated) m/z 90 Phenyl->Tolyl - Cl (35 Da) Minor Pathway

Figure 1: Primary fragmentation pathway under 70 eV Electron Ionization. Blue indicates parent, Green indicates the base peak (typically), and Red indicates the secondary carbocation.

Differentiation from Isomers

Distinguishing (4-Chloro-3-methylphenyl)glyoxylic acid from isomers like (3-Chloro-4-methylphenyl)glyoxylic acid relies on secondary fragmentation nuances:

  • Ortho-Effect: If the methyl group were ortho to the glyoxylic chain (e.g., 2-methyl isomer), a characteristic "water loss" (

    
    ) peak would appear due to hydrogen transfer from the methyl to the carbonyl oxygen. The absence of this peak supports the meta/para substitution pattern of the 3-methyl/4-chloro structure.
    
  • Chlorine Position: The loss of Cl is generally less favorable when the Cl is para to the electron-withdrawing carbonyl chain compared to ortho positions.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS (Recommended)

Purpose: To render the polar acid volatile and thermally stable.

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

    • Result: The molecular ion will shift to

      
       270  (Mono-TMS) or 
      
      
      
      342
      (Di-TMS, if enolization occurs), providing a sharper peak shape.
Protocol B: Direct Infusion ESI-MS (Negative Mode)

Purpose: Rapid mass confirmation without derivatization.

  • Solvent: Prepare 10 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Mode: Operate in Negative Ion Mode (ESI-) .

    • Rationale: Carboxylic acids ionize far more efficiently by losing a proton (

      
      ) than by gaining one.
      
  • Parameters: Capillary Voltage: -2.5 kV; Cone Voltage: 20V.

  • Observation: Look for the dominant peak at

    
     197 .
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Carboxylic Acid Derivatives. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
Comparative

Purity Analysis of (4-Chloro-3-methylphenyl)glyoxylic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of purity methods for (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., indole-based thera...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of purity methods for (4-Chloro-3-methylphenyl)glyoxylic acid , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., indole-based therapeutics) and agrochemicals.

Introduction: The Analytical Challenge

(4-Chloro-3-methylphenyl)glyoxylic acid is an


-keto acid derivative typically synthesized via Friedel-Crafts acylation of 4-chloro-3-methyltoluene or related phenols. Its dual functionality—a reactive ketone adjacent to a carboxylic acid—makes it susceptible to specific degradation pathways, including decarboxylation  (to the aldehyde) and oxidative degradation  (to the benzoic acid derivative).

For drug development professionals, ensuring the purity of this intermediate is non-negotiable. Impurities carried forward can lead to side-reactions in subsequent steps (e.g., during cyclization to indoles), reducing overall yield and complicating final purification.

This guide compares the two industry-standard methods for quantifying its purity:

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): The stability-indicating method for impurity profiling.

  • Potentiometric Titration: The absolute assay method for stoichiometric verification.

Method A: Stability-Indicating RP-HPLC (The Specificity Standard)

Objective: To separate and quantify the main analyte from process impurities (starting materials, isomers) and degradants.

The Principle

Due to the hydrophobic nature of the chloromethyl-phenyl ring, this molecule retains well on C18 stationary phases. However, the


-keto acid group is highly polar and acidic (

). To ensure sharp peak shape and reproducible retention, the mobile phase pH must be suppressed below the

to keep the molecule in its non-ionized (protonated) form.
Experimental Protocol
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Orthophosphoric Acid (
    
    
    
    ) in Water (pH
    
    
    2.0).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 
      : 
      
      
      
      A /
      
      
      B
    • 
      : 
      
      
      
      A /
      
      
      B (Linear Ramp)
    • 
      : 
      
      
      
      A /
      
      
      B (Hold)
    • 
      : 
      
      
      
      A /
      
      
      B (Re-equilibration)
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Aromatic ring) and 
    
    
    
    (Carbonyl/Carboxyl).
  • Column Temp:

    
    .
    
Critical Quality Attributes (CQAs) Monitored
  • Starting Material: 4-Chloro-3-methyltoluene (Late eluter, very hydrophobic).

  • Oxidative Impurity: 4-Chloro-3-methylbenzoic acid (Elutes closer to the main peak, lacks the ketone carbonyl absorbance shift).

  • Decarboxylated Impurity: 4-Chloro-3-methylbenzaldehyde (Distinct UV spectrum).

Data Summary (Validation Metrics)
ParameterPerformance
Specificity Resolves analyte from benzoic acid impurity (

)
Linearity (

)

(Range:

)
LOD / LOQ

(Area normalization)
Precision (RSD)

(

injections)

Method B: Potentiometric Titration (The Assay Standard)

Objective: To determine the absolute purity ("Assay") by weight, assuming no other acidic impurities are present.

The Principle

As a carboxylic acid, (4-Chloro-3-methylphenyl)glyoxylic acid reacts stoichiometrically with strong bases. Potentiometric titration eliminates the subjectivity of color indicators, which is crucial since crude glyoxylic acids can be yellow/orange.

Experimental Protocol
  • Titrant:

    
     Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).
    
  • Solvent System:

    
     Ethanol:Water (The organic solvent ensures the aromatic acid dissolves completely; water supports the pH electrode function).
    
  • Electrode: Glass pH combination electrode.

  • Procedure:

    • Accurately weigh

      
       of sample into a titration vessel.
      
    • Dissolve in

      
       of the solvent system.
      
    • Titrate with

      
       NaOH using an auto-titrator.
      
    • Determine the endpoint from the second derivative of the potential curve.

Calculation


  • 
    : Volume of titrant at equivalence point (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Molecular Weight (
    
    
    
    )
  • 
    : Sample weight (g)
    
Limitations
  • Non-Specific: It cannot distinguish between the target glyoxylic acid and the "benzoic acid" impurity (both consume 1 equivalent of NaOH).

  • Moisture Sensitivity: Wet samples will yield falsely low assay values unless corrected for Loss on Drying (LOD).

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the two methods.

FeatureMethod A: RP-HPLCMethod B: Titration
Primary Output Purity (% Area) & Impurity ProfileAssay (% w/w)
Specificity High (Separates all congeners)Low (Measures total acidity)
Speed Slow (

/run + Prep)
Fast (

/run)
Cost High (Solvents, Columns, Equipment)Low (Reagents)
Best Use Case Final Product Release, Stability StudiesIn-Process Control (IPC), Raw Material Receipt
Workflow Visualization

The diagram below illustrates the logical flow for selecting the appropriate method during the drug development lifecycle.

PurityWorkflow Start Sample Received StageCheck Development Stage? Start->StageCheck IPC In-Process Control (Synthesis) StageCheck->IPC Early Stage Release Final Release / QA StageCheck->Release Late Stage Titration Method B: Potentiometric Titration (Fast, Total Acid Assay) IPC->Titration Quick Check HPLC Method A: RP-HPLC (Specific, Impurity Profiling) Release->HPLC Required for CoA Decision Is Purity > 98%? Titration->Decision HPLC->Decision Result_Fail Reject / Reprocess Decision->Result_Fail No Result_Pass Approve Batch Decision->Result_Pass Yes

Figure 1: Decision logic for selecting between Titration and HPLC based on the development stage.

Expert Recommendation

For Routine Quality Control (QC) of the final isolated intermediate, Method A (RP-HPLC) is mandatory. The risk of oxidative degradation (conversion of the


-keto acid to the benzoic acid) is significant for this class of molecules. Titration will fail to detect this degradation because the molecular weights are similar and both functionalities are acidic.

Use Method B (Titration) only for:

  • Raw Material Verification: Checking the stoichiometry of the starting reagents.

  • In-Process Checks: When a quick "ballpark" purity is needed to decide if a reaction is complete or if a recrystallization step is sufficient.

Advanced Tip: For absolute purity determination (primary standard generation), use qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to bridge the gap between the specificity of HPLC and the absolute quantification of titration.

References

  • CDC/NIOSH. (1985). Determination of mandelic and phenylglyoxylic acids in urine by HPLC and Isotachophoresis. (Establishes the baseline for separating aryl glyoxylic acids using acidic mobile phases).

  • Sigma-Aldrich. (2023). Friedel–Crafts Acylation Mechanisms and Reagents. (Provides context on the synthesis and likely by-products of aryl ketone formation).

  • National Institutes of Health (NIH). (2007). Simultaneous determination of phenylglyoxylic acid and derivatives by HPLC. Biomed Chromatogr.[1] (Validates the UV detection wavelengths and column choice).

  • Organic Syntheses. (2014). Preparation of Aryl Glyoxylic Acid Derivatives. (Detailed protocols for handling thermally unstable

    
    -keto acids). 
    

Sources

Validation

UV-Vis Absorption Characteristics of (4-Chloro-3-methylphenyl)glyoxylic Acid: A Comparative Technical Guide

Executive Summary (4-Chloro-3-methylphenyl)glyoxylic acid is a critical synthetic intermediate, often utilized in the preparation of pharmaceutical agents and agrochemicals involving acetophenone derivatives. Its ultravi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid is a critical synthetic intermediate, often utilized in the preparation of pharmaceutical agents and agrochemicals involving acetophenone derivatives. Its ultraviolet-visible (UV-Vis) absorption profile is governed by the conjugation of the


-keto acid moiety with the substituted aromatic ring.

This guide provides a technical analysis of its spectroscopic behavior. By comparing it with the parent compound, Phenylglyoxylic Acid (PGA) , and related halogenated analogs, we establish a predictive baseline for its identification and purity analysis. The presence of the chloro (auxochrome) and methyl (hyperconjugative) groups induces specific bathochromic shifts that are diagnostic for reaction monitoring.

Molecular Architecture & Chromophoric Analysis

The UV-Vis spectrum of (4-Chloro-3-methylphenyl)glyoxylic acid is defined by the interaction between the aromatic


-system and the 

-dicarbonyl-like structure (ketone + carboxylic acid).
Electronic Transitions

Two primary transitions dominate the spectrum:

  • 
     Transition (K-band):  High intensity (
    
    
    
    ). Arises from the conjugated benzene ring. The conjugation with the carbonyl group lowers the energy gap, shifting absorption into the near-UV (250–280 nm).
  • 
     Transition (R-band):  Low intensity (
    
    
    
    ). Arises from the non-bonding electrons on the carbonyl oxygen. Typically observed as a weak shoulder or broad band in the 320–350 nm region.
Substituent Effects (The "Fingerprint")

The specific substitution pattern (4-Chloro, 3-Methyl) alters the spectrum relative to unsubstituted Phenylglyoxylic Acid:

  • 4-Chloro Group (Para): Acts as an auxochrome via the mesomeric (+M) effect. It extends the conjugation length, causing a Bathochromic (Red) Shift of approximately 10–15 nm and a Hyperchromic effect (increased intensity).

  • 3-Methyl Group (Meta): Contributes via inductive (+I) effects and hyperconjugation. It causes a minor secondary red shift (3–5 nm) and broadens the primary absorption band.

Electronic Transition Diagram

The following diagram illustrates the energy gap modifications caused by the substituents.

ElectronicTransitions cluster_0 Unsubstituted Phenylglyoxylic Acid cluster_1 (4-Chloro-3-methylphenyl)glyoxylic Acid PGA_HOMO HOMO (π) PGA_LUMO LUMO (π*) PGA_HOMO->PGA_LUMO ΔE1 (~254 nm) Target_LUMO LUMO (π*) Lowered (Extended Conjugation) Target_HOMO HOMO (π) Raised (+M Effect of Cl) Target_HOMO->Target_LUMO ΔE2 < ΔE1 (~268 nm) Effect Result: Bathochromic Shift (Red Shift) cluster_0 cluster_0 cluster_0->Effect

Figure 1: Comparative energy level diagram showing the reduction in HOMO-LUMO gap due to auxochromic substitution, resulting in a red-shifted absorption maximum.

Comparative Spectral Data

The following table contrasts the target molecule with established standards. Note: Values for the target are predicted based on standard substituent additivity rules (Woodward-Fieser extensions for aromatic ketones).

ParameterPhenylglyoxylic Acid (Standard)4-Chlorophenylglyoxylic Acid(4-Chloro-3-methylphenyl)glyoxylic Acid
Primary

(

)
254 nm 264 nm 268 - 272 nm
Molar Absorptivity (

)
~11,000 L/mol·cm~13,500 L/mol·cm~14,000 - 15,000 L/mol·cm
Secondary

(

)
330 nm (weak)335 nm (weak)338 - 342 nm (weak)
Solvent Effect (MeOH) Standard ProfileSlight Red ShiftDistinct Red Shift
Detection Limit (LOD) ~0.5 µM~0.3 µM~0.3 µM

Critical Insight: The 3-methyl group introduces steric bulk that may slightly twist the carbonyl out of coplanarity with the ring, potentially reducing the


 slightly compared to the pure 4-chloro analog, but the electronic red shift remains dominant.

Experimental Protocol: UV-Vis Characterization

To ensure reproducible data, the following protocol controls for pH and solvent polarity, which significantly affect the


-keto acid chromophore.
Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50). Avoid pure water if the free acid form is desired, as ionization to the carboxylate anion shifts the spectrum.

  • Blank: Pure solvent (matched to sample).

  • Cuvette: Quartz, 1 cm path length (Required for UV < 300 nm).

Step-by-Step Workflow

ExperimentalWorkflow Start Start: Sample Preparation Weigh Weigh 10 mg Standard (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in 100 mL MeOH (Stock Sol: 100 ppm) Weigh->Dissolve Dilute Dilute to ~10 ppm (Target Abs: 0.5 - 0.8 AU) Dissolve->Dilute Blank Run Baseline Correction (Pure MeOH) Dilute->Blank Scan Scan 200 - 400 nm (Scan Speed: Medium) Blank->Scan Analyze Identify λmax & Calculate ε (Beer-Lambert Law) Scan->Analyze

Figure 2: Standardized workflow for UV-Vis determination of substituted glyoxylic acids.

Protocol Details
  • Stock Solution: Dissolve 10.0 mg of (4-Chloro-3-methylphenyl)glyoxylic acid in 100 mL of Methanol. Sonicate for 5 minutes to ensure complete solubilization.

  • Working Solution: Dilute 1.0 mL of Stock Solution into 9.0 mL of Methanol.

  • Measurement:

    • Set spectrophotometer to "Spectrum Mode".

    • Range: 200 nm to 400 nm.

    • Baseline subtract using a methanol blank.

  • Data Validation: The absorbance at

    
     should be between 0.2 and 1.0 AU. If > 1.0, dilute further to maintain linearity (Beer-Lambert Law).
    

Application: Reaction Monitoring

In synthetic pathways (e.g., Friedel-Crafts acylation of 2-chlorotoluene with oxalyl chloride), UV-Vis is a rapid tool for monitoring reaction progress.

  • Starting Material (2-Chlorotoluene):

    
     nm (simple aromatic).
    
  • Product (Glyoxylic Acid Derivative):

    
     nm with a new  broad band at >330 nm (carbonyl).
    
  • Method: Monitor the appearance of the 330-340 nm band (

    
    ), which is unique to the 
    
    
    
    -keto carbonyl and absent in the starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. (2024). UV-Vis Spectrum of Phenylglyoxylic Acid (CAS 611-73-4). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2024).[1] Compound Summary: Phenylglyoxylic Acid.[2] National Center for Biotechnology Information. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

Validation of Assay Methods for (4-Chloro-3-methylphenyl)glyoxylic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Context: Impurity Profiling & Intermediate Quantification in Bupropion Synthesis Executive Summary (...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Context: Impurity Profiling & Intermediate Quantification in Bupropion Synthesis

Executive Summary

(4-Chloro-3-methylphenyl)glyoxylic acid is a critical process-related intermediate and potential oxidative degradation product associated with the synthesis of Bupropion and related 3-chloropropiophenone derivatives. As an


-keto acid, its analysis presents specific challenges regarding stability (decarboxylation risks) and polarity (retention issues on reverse-phase columns).

This guide objectively compares the three primary analytical methodologies for its validation: Standard RP-HPLC-UV , UHPLC-MS/MS , and Derivatization-HPLC . While LC-MS offers superior sensitivity for trace analysis, this guide demonstrates that a properly buffered RP-HPLC-UV method provides the optimal balance of cost, robustness, and precision for routine assay and purity testing, provided specific pH controls are implemented.

Chemical Context & Analytical Challenges

Before selecting a method, the physicochemical behavior of the analyte must be understood to prevent common validation failures.

ParameterCharacteristicAnalytical Implication
Structure

-Keto Acid moiety attached to a chlorotoluene ring.
The

-keto group is susceptible to oxidation; the carboxylic acid requires pH control.
pKa ~3.5 - 4.0 (Carboxylic acid)Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18 columns.
Chromophore Benzene ring + CarbonylGood UV absorption at 254 nm (aromatic) and 210-220 nm (carbonyl).
Stability ModerateSolutions should be kept at 4°C. Avoid alkaline diluents which promote degradation.

Comparative Analysis of Assay Methods

Method A: RP-HPLC with UV Detection (The Industry Standard)

Best for: Routine Quality Control (QC), Purity Assay (>0.1%), Raw Material Testing.

  • Mechanism: Separation based on hydrophobicity using acidified mobile phases.

  • Pros: High precision (RSD < 1%), robust, low cost, easy transfer to QC labs.

  • Cons: Moderate sensitivity; requires strict pH control to prevent peak tailing.

  • Verdict: Preferred for assay validation due to superior reproducibility and linearity at higher concentrations.

Method B: UHPLC-MS/MS (The Trace Alternative)

Best for: Genotoxic Impurity Screening, Trace Analysis (<0.05%), Identification of Unknowns.

  • Mechanism: Ionization (ESI negative mode preferred for acids) followed by mass filtering.

  • Pros: Extreme sensitivity (LOD in ng/mL range), definitive structural identification.

  • Cons: Matrix effects (ion suppression), higher instrument cost, lower precision for high-concentration assays compared to UV.

  • Verdict: Use only when the analyte exists as a trace impurity (< 0.05%) in a complex matrix.

Method C: Derivatization-HPLC (The Specificity Specialist)

Best for: Biological matrices (urine/plasma) or when UV interference is high.

  • Mechanism: Reaction with reagents like 2,4-DNPH or o-phenylenediamine to form stable, highly absorbent/fluorescent derivatives.

  • Pros: Shifts detection to visible/fluorescent range, removing matrix interference.

  • Cons: Labor-intensive sample prep, kinetic variability of the derivatization reaction introduces error.

  • Verdict: Not recommended for routine pharmaceutical assay due to added complexity.

Analytical Decision Matrix

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Urine) ConcCheck->MatrixCheck < 0.05% (Trace) HPLC Method A: RP-HPLC (UV) (Recommended for Assay) ConcCheck->HPLC > 0.1% (Assay) LCMS Method B: UHPLC-MS/MS (Trace Impurities) MatrixCheck->LCMS No (Drug Substance) Deriv Method C: Derivatization (Bioanalysis) MatrixCheck->Deriv Yes (Biofluids)

Figure 1: Decision tree for selecting the appropriate validation strategy based on concentration and matrix complexity.

Recommended Protocol: RP-HPLC Validation

This protocol is designed to meet ICH Q2(R2) requirements. It addresses the specific acidity of the analyte to ensure sharp peak shape and accurate integration.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV detector.

  • Column: C18,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry). Note: Use a column capable of withstanding low pH.
    
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 210 nm (secondary for sensitivity).

  • Column Temp: 30°C.

  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Purpose
0.09010Initial equilibration (retain polar acids)
5.09010Isocratic hold
15.04060Elute non-polar impurities
20.04060Wash
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20). Crucial: Keep diluent acidic to prevent ionization mismatch.

  • Stock Solution: Dissolve 10 mg of (4-Chloro-3-methylphenyl)glyoxylic acid in 10 mL acetonitrile. Dilute to range with Diluent.

Validation Data & Performance Criteria

The following data summarizes the expected performance when validating this method under ICH guidelines.

Specificity (Selectivity)

The method must demonstrate the ability to separate the analyte from Bupropion and m-chlorobenzoic acid.

  • Requirement: Resolution (

    
    ) > 2.0 between analyte and nearest peak.[1]
    
  • Typical Result: The glyoxylic acid derivative usually elutes before Bupropion due to the polar carboxylic/keto groups.

Linearity & Range
  • Range: 50% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Data Presentation:

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.012500
7575.018750
100100.025000
125125.031250
150150.037500
Accuracy (Recovery)

Performed by spiking the analyte into the sample matrix (or placebo) at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.

  • Protocol: Spike at 80%, 100%, and 120% of target.

Precision (Repeatability)
  • System Precision: 6 injections of standard. RSD

    
    .[2]
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .[3]
    

Workflow Visualization

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in Acidic Diluent Weigh->Dissolve Filter Filter (0.45 µm PVDF/PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Separation (pH 2.2) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calc Calculate % vs Standard Integrate->Calc

Figure 2: Step-by-step workflow for the validated assay method.

Troubleshooting & Robustness

  • Peak Tailing: If the symmetry factor > 1.5, lower the pH of Mobile Phase A. The carboxylic acid must be fully protonated.

  • Peak Splitting: Ensure the sample diluent is not stronger (more organic) than the initial mobile phase (90% Aqueous).

  • Ghost Peaks: (4-Chloro-3-methylphenyl)glyoxylic acid can degrade if left in transparent glassware under light. Use Amber Glassware.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4][5]Link

  • Chihara, K., et al. (2010). Determination of glyoxylic acid in urine by liquid chromatography and fluorescence detection using a novel derivatization procedure.[6][7] Journal of Chromatography B. (Demonstrates derivatization logic for keto-acids). Link

  • United States Pharmacopeia (USP). Bupropion Hydrochloride Monograph. (Referencing related impurity profiling methods). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chloro-3-methylphenyl)glyoxylic Acid

This guide provides essential safety and logistical information for the handling and disposal of (4-Chloro-3-methylphenyl)glyoxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of (4-Chloro-3-methylphenyl)glyoxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and field-proven insights. The following protocols are designed to be a self-validating system for ensuring the safety of all laboratory personnel.

Hazard Assessment: Understanding the Compound

Based on the harmonised classification for glyoxylic acid by the European Chemicals Agency (ECHA), we can anticipate the following primary hazards[1]:

  • Corrosivity: May be corrosive to metals.[2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns.[4]

  • Serious Eye Damage: Causes serious eye damage and presents a risk of blindness.[2][4]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3][4]

  • Respiratory Irritation: Vapors can be corrosive and destructive to the mucous membranes and upper respiratory tract.

The chlorinated nature of this compound also classifies it as a chlorinated hydrocarbon, which has specific disposal requirements.[5]

Table 1: Hazard Profile based on Glyoxylic Acid

Hazard Class Category Hazard Statement
Corrosive to Metals Category 1 H290: May be corrosive to metals
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1 H318: Causes serious eye damage

| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction |

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling (4-Chloro-3-methylphenyl)glyoxylic acid. The following protocol is designed to protect against the specific hazards identified above.

Eye and Face Protection

Due to the severe and irreversible eye damage this chemical can cause, robust eye and face protection is mandatory.

  • Primary Protection: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6]

  • Secondary Protection: A full-face shield must be worn over the safety goggles.[2] This is a critical secondary barrier to protect the entire face from splashes during handling, weighing, or transferring the compound.

Causality: The glyoxylic acid functional group is highly corrosive. A simple splash can lead to permanent eye damage.[4] Goggles provide a seal around the eyes, while the face shield protects the rest of the facial skin from corrosive burns.

Skin Protection

Given the risk of severe skin burns and potential for allergic sensitization, skin protection must be comprehensive.

  • Gloves:

    • Wear impervious chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[2][7]

    • Given the chlorinated nature of the compound, nitrile or butyl rubber gloves are recommended. Refer to the glove manufacturer's compatibility chart for specific breakthrough times.

    • Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves as hazardous waste.

  • Protective Clothing:

    • Wear a flame-resistant lab coat.

    • For operations with a higher risk of splashing, such as transferring larger quantities, supplement with a chemically resistant apron.

    • Ensure that all skin is covered. Do not wear shorts or open-toed shoes in the laboratory.

Causality: Direct contact can cause immediate and severe chemical burns.[4] Furthermore, repeated exposure, even at low levels, can lead to allergic skin reactions (sensitization), which can be a permanent condition.[3]

Respiratory Protection

(4-Chloro-3-methylphenyl)glyoxylic acid and its potential vapors are corrosive to the respiratory tract.

  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7]

  • Secondary Protection: If the exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[6]

Causality: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory system, with symptoms including a burning sensation, coughing, and shortness of breath. The fume hood is the primary engineering control to prevent this exposure.

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is crucial for minimizing risk.

Step 1: Pre-Handling Safety Check
  • Verify that the chemical fume hood is certified and functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower. Ensure the pathway is clear.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as outlined in Section 2.

Step 2: Aliquoting and Handling
  • Perform all manipulations of the solid compound or its solutions inside the chemical fume hood.[7]

  • Use non-sparking tools when handling the solid.[6]

  • Keep the container tightly closed when not in use.[6]

  • Avoid creating dust or aerosols.[6]

Step 3: Post-Handling and Cleanup
  • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

  • Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

  • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Operation Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep2->Prep3 Handle1 Weigh/Transfer Chemical Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Handle3 Close Container Handle2->Handle3 Clean1 Decontaminate Surfaces & Glassware Handle3->Clean1 Clean2 Segregate Hazardous Waste Clean1->Clean2 Clean3 Dispose of Waste in Labeled Container Clean2->Clean3 Post1 Doff PPE Correctly Clean3->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Caption: Safe Handling Workflow for (4-Chloro-3-methylphenyl)glyoxylic Acid.

Disposal Plan: Environmental Responsibility

(4-Chloro-3-methylphenyl)glyoxylic acid is a chlorinated organic compound. As such, it must be treated as hazardous waste.

  • Aqueous Waste: Do not dispose of this chemical or its solutions down the drain.[5][8] Chlorinated hydrocarbons are forbidden from sink/sewer disposal.[5]

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Collection: All waste containing this compound must be collected and managed as hazardous waste by an approved disposal company.[9]

Causality: Chlorinated organic compounds are persistent environmental pollutants and can be harmful to aquatic life.[8] Improper disposal can lead to long-term environmental damage and is a violation of regulatory standards.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Call for an ophthalmologist immediately.[4]

  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water and have the victim drink two glasses of water at most. Seek immediate medical attention.[6]

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • SAFETY DATA SHEET. Aldrich - 260150.
  • Process for Disposal of Chlorinated Organic Residues.
  • Safety Data Sheet. TargetMol.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Laboratory chemical waste. Water Corporation.
  • GLYOXYLIC ACID (50% OR LESS). CAMEO Chemicals.
  • Safety Data Sheet: Glyoxylic acid monohydrate. Carl ROTH.
  • SAFETY DATA SHEET. Pfaltz & Bauer.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - GLYOXYLIC ACID SOLUTION. CDH Fine Chemical.
  • SAFETY DATA SHEET. Merck Millipore.
  • Harmonised classifications - ECHA CHEM. European Union.

Sources

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